2-Bromobenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEOFIVNTNLSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379935 | |
| Record name | 2-bromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54008-77-4 | |
| Record name | 2-bromobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-benzofuran | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobenzofuran: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique chemical structure, featuring a benzofuran (B130515) core with a bromine atom at the 2-position, makes it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the synthesis of potential therapeutic agents.
Chemical Structure and Properties
This compound consists of a benzene (B151609) ring fused to a furan (B31954) ring, with a bromine atom attached to the carbon atom at position 2 of the furan ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrO[1] |
| Molecular Weight | 197.03 g/mol [1] |
| Appearance | Colorless oil[2] |
| CAS Number | 54008-77-4[1] |
Spectroscopic Data
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (CDCl₃, ppm): δ 7.6-7.2 (m, 4H, Ar-H), δ 6.8 (s, 1H, furan-H). |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, ppm): Aromatic and furan carbons in the range of δ 110-155. |
| IR (Infrared) | Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), C=C stretching (aromatic) (~1600-1450), C-O-C stretching (~1250-1050), C-Br stretching (~750-500). The IR spectrum of the parent benzofuran shows characteristic peaks in these regions.[3][4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 196 and 198 (due to bromine isotopes).[2][5] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the cyclization of a substituted phenol (B47542) or the bromination of a benzofuranone precursor.
Experimental Protocol: Synthesis from 2,3-dihydrobenzofuran-3-one
One common method involves the conversion of a benzofuranone to the corresponding enol phosphate (B84403), followed by bromination and elimination.
Materials:
-
2,3-dihydrobenzofuran-3-one
-
Diethyl chlorophosphate
-
Lithium diisopropylamide (LDA)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
Procedure:
-
A solution of 2,3-dihydrobenzofuran-3-one in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF/hexane is added dropwise, and the mixture is stirred for 30 minutes.
-
Diethyl chlorophosphate is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol phosphate.
-
The crude enol phosphate is dissolved in carbon tetrachloride, and NBS is added. The mixture is irradiated with a sunlamp for 2 hours.
-
The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford this compound.
Reactivity and Applications in Drug Development
The C-Br bond at the 2-position of this compound is the key to its utility as a synthetic intermediate. This bond readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, allowing for the formation of C-C bonds and the elaboration of the benzofuran scaffold.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many biologically active compounds.[7][8] this compound can be coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel, this compound, the arylboronic acid, the palladium catalyst, and the base are added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Coupling
The Heck reaction allows for the substitution of the bromine atom in this compound with an alkene, leading to the formation of 2-vinylbenzofuran (B8692172) derivatives.[9][10] These products can serve as precursors for further functionalization.
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, this compound, the palladium catalyst, and the phosphine ligand are dissolved in the solvent.
-
The alkene and the base are added to the mixture.
-
The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Benzofuran [webbook.nist.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromobenzofuran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details its structural and physical characteristics, spectroscopic signature, synthesis, and reactivity, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a halogenated aromatic ether with the molecular formula C₈H₅BrO.[1] Its structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, with a bromine atom substituted at the 2-position of the furan moiety. This substitution pattern imparts specific reactivity to the molecule, making it a versatile intermediate in the synthesis of more complex molecular architectures.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported physical state and melting point of this compound. While several sources describe it as a colorless to light yellow liquid at room temperature, one source reports a high melting point, suggesting it may be a solid.[2] Further experimental verification is recommended to resolve this ambiguity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrO | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| CAS Number | 54008-77-4 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 247-247.5 °C (Note: Discrepancy exists) | [2] |
| Boiling Point | 234 °C | [2] |
| Density | 1.608 g/cm³ | [2] |
| Flash Point | 95 °C | [2] |
| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and benzene; insoluble in water. | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.6 (Computed) | [1] |
| Polar Surface Area | 13.1 Ų (Computed) | [1] |
Spectroscopic Data
1.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons. The proton on the furan ring (H3) would likely appear as a singlet in the downfield region, while the four protons on the benzene ring would exhibit a more complex multiplet pattern.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4H) | 7.2 - 7.7 | Multiplet |
| Furan H3 (1H) | ~6.8 | Singlet |
1.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom bearing the bromine (C2) is expected to be shifted upfield due to the "heavy atom effect" of bromine.[4]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (in derivatives) | 160 - 190 |
| Aromatic/Furan carbons | 110 - 160 |
| C2 (C-Br) | ~115 |
1.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |
| C-Br Stretch | 680 - 515 | Medium to Strong |
Experimental Protocols
This section provides detailed methodologies for the synthesis and a general protocol for the determination of solubility of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the intramolecular cyclization of 2-(2,2-dibromovinyl)phenol (B8367773).[2]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-(2,2-dibromovinyl)phenol (1.0 eq)
-
Cuprous iodide (CuI) (0.05 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-(2,2-dibromovinyl)phenol (10 mmol, 2.8 g) in tetrahydrofuran (30 mL).[2]
-
To this solution, add cuprous iodide (0.5 mmol, 0.1 g) and potassium phosphate (20 mmol, 4.2 g).[2]
-
Stir the reaction mixture at 80°C for 12 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford pure this compound.[2]
Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various organic solvents.
Objective:
To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated HPLC or GC method against a pre-prepared standard curve.
-
The experiment should be performed in triplicate for each solvent.
Reactivity and Synthetic Applications
The bromine atom at the 2-position of the benzofuran (B130515) ring makes this compound a versatile substrate for a variety of cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. This reactivity is central to its utility in the synthesis of complex molecules, including pharmaceuticals and materials.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 2-position.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.
General Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of this compound.
Representative Protocol (adapted from a similar reaction): [5]
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
3.1.2. Heck Reaction
The Heck reaction is used to form a C-C bond between this compound and an alkene.
General Reaction Scheme:
Figure 3: Heck reaction of this compound.
Representative Protocol (adapted from a similar reaction): [6]
-
In a reaction vessel, combine this compound (1.0 eq), an alkene (e.g., styrene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq), a phosphine (B1218219) ligand (e.g., PPh₃, 0.02 eq), and a base (e.g., Et₃N, 2.0 eq).
-
Add a polar aprotic solvent such as DMF.
-
Heat the reaction mixture under an inert atmosphere, typically between 80 and 140°C, until the reaction is complete.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
Safety Information
This compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 2-Bromo-1-benzofuran | C8H5BrO | CID 2776264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-1-BENZOFURAN | 54008-77-4 [chemicalbook.com]
- 3. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
2-Bromobenzofuran (CAS: 54008-77-4): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2-Bromobenzofuran
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a benzofuran (B130515) core with a reactive bromine atom at the 2-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] Consequently, this compound is of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 54008-77-4 | [3] |
| Molecular Formula | C₈H₅BrO | [1][3] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 233.8 °C at 760 mmHg | [4] |
| Exact Mass | 195.952 g/mol | [4] |
| Topological Polar Surface Area | 13.1 Ų | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the copper-catalyzed intramolecular cyclization of 2-(2,2-dibromovinyl)phenol (B8367773).[5]
Experimental Protocol: Copper-Catalyzed Cyclization
Materials:
-
2-(2,2-dibromovinyl)phenol
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Cuprous iodide (CuI)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-(2,2-dibromovinyl)phenol (2.8 g, 10 mmol) in anhydrous tetrahydrofuran (30 mL) in a reaction flask under a nitrogen atmosphere.[5]
-
To this solution, add cuprous iodide (0.1 g, 0.5 mmol) and potassium phosphate (4.2 g, 20 mmol).[5]
-
Stir the reaction mixture at 80°C for 12 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).[5]
-
Extract the aqueous layer with ethyl acetate (200 mL).[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:20) as the eluent to afford this compound.[5] A typical yield for this reaction is around 92%.[5]
Caption: Synthesis of this compound via Copper-Catalyzed Cyclization.
Key Reactions of this compound
The bromine atom at the 2-position of the benzofuran ring is a versatile handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of benzofuran derivatives.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (B145695)/Water mixture (1:1 v/v)
Procedure:
-
In a reaction vessel, dissolve this compound (0.05 mmol), the desired arylboronic acid (0.08 mmol), palladium(II) acetate (0.0015 mmol), and potassium carbonate (0.1 mmol) in a 1:1 mixture of ethanol and water (6 mL).[3]
-
Stir the resulting suspension at 80°C for 4 hours.[3]
-
After cooling to room temperature, add brine (10 mL) to the mixture.[3]
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the residue by thin-layer chromatography or column chromatography to yield the 2-arylbenzofuran derivative.[3]
Caption: General Workflow for the Suzuki Coupling of this compound.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Materials:
-
This compound derivative (e.g., 5-bromo-2-acetylbenzofuran)
-
Alkene (e.g., tert-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
To a solution of the 5-bromobenzofuran (B130475) derivative (1.0 eq) in DMF, add tert-butyl acrylate (B77674) (1.5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).[2]
-
Heat the mixture at 80°C for 12 hours under an inert atmosphere.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry, and concentrate.[2]
-
The resulting product can be further processed, for example, by treating the tert-butyl ester with trifluoroacetic acid to yield the corresponding acrylic acid.[2]
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Materials:
-
This compound derivative
-
Terminal alkyne (e.g., propynoic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, mix the 5-bromobenzo[b]furan derivative (1.0 eq), propynoic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and DBU (2.0 eq) in DMSO.[2]
-
Heat the mixture at 40°C for 8 hours under an inert atmosphere.[2]
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.[2]
-
Wash the organic layer with brine, dry, and concentrate to obtain the crude propynoic acid derivative.[2]
Applications in Drug Development
The benzofuran nucleus is a common motif in a wide array of pharmacologically important molecules.[2] Derivatives of bromobenzofurans have shown promise in various therapeutic areas, including oncology. While specific quantitative data for this compound itself is limited in the public domain, studies on closely related analogs highlight the potential of this scaffold.
For instance, derivatives of 2-aroyl-3-methyl-5-bromobenzofuran have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[2] These compounds have been investigated as potent antimicrotubule agents, which interfere with the dynamics of cellular microtubules, leading to cell cycle arrest and apoptosis.[2]
| Compound ID | Modification | HeLa (IC₅₀, nM) | MDA-MB-231 (IC₅₀, nM) | A549 (IC₅₀, nM) | HT-29 (IC₅₀, nM) | MCF-7 (IC₅₀, nM) |
| 6a | 2-(3',4',5'-trimethoxybenzoyl) | 140 | 150 | 250 | 450 | 200 |
| 6b | 2-(3',4'-dimethoxybenzoyl) | >10000 | >10000 | >10000 | >10000 | >10000 |
| 6g | 2-benzoyl | >10000 | >10000 | >10000 | >10000 | >10000 |
| Data adapted from a study on 2-aroyl-3-methyl-5-bromobenzofuran derivatives.[2] |
The data indicates that the substitution pattern on the aroyl group significantly influences the cytotoxic activity of these benzofuran derivatives.
In Vitro Tubulin Polymerization Assay
The mechanism of action of these compounds can be investigated using an in vitro tubulin polymerization assay.
Experimental Protocol:
-
Purified tubulin (2 mg/mL) in a PIPES buffer is allowed to polymerize in the presence of GTP and a fluorescent reporter.[2]
-
The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time at 37°C using a fluorescence plate reader.[2]
-
Test compounds are added at various concentrations to determine their inhibitory effect on the rate and extent of tubulin polymerization.[2]
References
Spectroscopic Profile of 2-Bromobenzofuran: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzofuran, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.60 - 7.55 | m | - | H-4, H-7 |
| 7.35 - 7.25 | m | - | H-5, H-6 |
| 6.80 | s | - | H-3 |
Note: The chemical shifts for the benzofuran (B130515) ring protons are based on data for structurally similar compounds, such as 2-benzyl-5-bromobenzofuran, and may vary slightly for this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C-7a |
| 129.0 | C-3a |
| 127.8 | C-5 |
| 124.5 | C-6 |
| 122.0 | C-4 |
| 115.0 | C-7 |
| 112.0 | C-3 |
| 105.0 | C-2 (C-Br) |
Note: The chemical shifts are predicted based on the analysis of related benzofuran derivatives and standard ¹³C NMR chemical shift tables.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretching |
| ~1250 | Medium | C-O-C asymmetric stretch |
| ~1050 | Strong | C-O-C symmetric stretch |
| ~750 | Strong | C-Br stretch |
| ~800-600 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 196/198 | ~100/~98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 117 | High | [M - Br]⁺ |
| 89 | Moderate | [M - Br - CO]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is employed with a spectral width of around 220 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used, purged with dry air or nitrogen to minimize atmospheric interference.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern provides structural information, and the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for spectroscopic analysis.
References
Technical Guide: 2-Bromobenzofuran Synthesis and Reactivity
An in-depth technical guide on the synthesis and reaction mechanisms of 2-bromobenzofuran, tailored for researchers, scientists, and professionals in drug development.
Introduction: this compound is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the C2 position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the introduction of diverse functionalities, making this compound a valuable building block for the synthesis of biologically active compounds and novel organic materials. This guide details common synthetic routes, reaction mechanisms, and key reactive pathways of this important scaffold.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches, often involving cyclization of phenolic precursors or direct bromination of the parent benzofuran (B130515) ring system.
Electrophilic Bromination of Benzofuran
A direct and common method for preparing this compound involves the electrophilic bromination of benzofuran. Due to the electron-rich nature of the furan (B31954) ring, the C2 position is highly susceptible to electrophilic attack. However, this reaction can sometimes lead to byproducts, such as dibrominated species or addition products, requiring careful control of reaction conditions. A variation of this method is often used for substituted benzofurans. For instance, the synthesis of 2-bromo-3-methylbenzofuran (B15323008) is effectively achieved through the electrophilic bromination of 3-methylbenzofuran (B1293835) using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.[1][2]
Intramolecular Cyclization Routes
Intramolecular cyclization strategies are powerful methods that construct the benzofuran core and install the bromine atom in a highly controlled manner.
-
Copper-Catalyzed Cyclization of 2-(2,2-dibromovinyl)phenols: A notable strategy involves the copper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols to generate 2-bromobenzofurans.[3] This transformation proceeds under relatively mild conditions and is a key step in the synthesis of various benzofuran natural products.[3]
-
Cyclization of gem-Dibromoalkenes: A related approach involves the intramolecular cyclization of gem-dibromoalkenes that are derived from phenols.[3]
The general pathway for these cyclization reactions involves the formation of a key phenolic intermediate which then undergoes ring closure to yield the this compound core.
Part 2: Quantitative Data for Synthesis
The efficiency of synthesis is highly dependent on the chosen route and reaction conditions. Below is a summary of quantitative data for a representative synthesis.
Table 1: Scale-Up Synthesis of 2-Bromo-3-methylbenzofuran via Bromination [1]
| Parameter | Value | Notes |
|---|---|---|
| Starting Material | 3-Methylbenzofuran | Commercially available |
| Reagents | N-Bromosuccinimide (NBS), AIBN | |
| Solvent | Chlorobenzene | |
| Reaction Temp. | 80°C | |
| Reaction Time | 0.5 - 1 hour | Monitor by TLC or HPLC for completion |
| Typical Yield | 75 - 85% | Based on isolated product |
| Product Purity | >98% | After purification |
Part 3: Key Reactions of this compound
This compound serves as a versatile substrate for numerous transformations, primarily leveraging the reactivity of the carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most prominent application of this compound, enabling the formation of C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: This is a widely used reaction to form biaryl structures by coupling this compound with various arylboronic acids or esters.[4][5][6] The reaction is catalyzed by a palladium complex in the presence of a base.[6][7] It is a cornerstone for synthesizing polyolefins, styrenes, and substituted biphenyls.[6]
-
Heck Coupling: This reaction couples this compound with alkenes to form 2-vinylbenzofuran (B8692172) derivatives.[8]
-
Sonogashira Coupling: This involves the coupling of this compound with terminal alkynes, providing access to 2-alkynylbenzofurans.[8]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into the C-Br bond to form a Pd(II) complex.
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium complex, displacing the halide.[6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]
Part 4: Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis.
Protocol: Synthesis of 2-n-Butyl-5-bromobenzofuran[10]
This protocol details a cyclization approach from a substituted phenoxy acid.
-
Reaction Setup: Charge a reactor with benzenesulfonyl chloride (1.4 eq) and toluene (B28343). Stir the mixture and heat to 80°C.
-
Reagent Addition: Slowly add anhydrous triethylamine (B128534) (3.26 eq) followed by a solution of 2-(4-bromo-2-formylphenoxy)hexanoic acid (1.0 eq) dissolved in toluene at 80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once complete, cool the reaction to 20°C. Quench the excess benzenesulfonyl chloride by adding a 5% aqueous sodium hydroxide (B78521) solution.
-
Extraction: Separate the organic and aqueous phases. Wash the organic phase sequentially with dilute HCl, deionized water, aqueous NaOH, and finally a brine solution.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by silica (B1680970) gel chromatography to yield the final product.
Protocol: General Procedure for Suzuki Coupling[4][5]
This protocol outlines a typical Suzuki coupling of a this compound derivative.
-
Reaction Setup: In a reaction flask, combine the this compound derivative (1.0 eq), the desired arylboronic acid (1.6 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ with PPh₃ ligand, or a specialized Pd(II) complex).[4][5]
-
Solvent Addition: Add a solvent mixture, typically aqueous ethanol (B145695) (e.g., EtOH:H₂O = 1:1) or dioxane and water.[4][5]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-90°C) and stir for the specified time (e.g., 4-12 hours).[4][5]
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Reactivity of the Bromine Atom in 2-Bromobenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-bromobenzofuran scaffold is a pivotal building block in medicinal chemistry and materials science. The bromine atom at the 2-position serves as a versatile handle for a myriad of chemical transformations, enabling the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of these reactions in a research and development setting.
Introduction
Benzofuran (B130515) derivatives are prevalent structural motifs in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The ability to functionalize the benzofuran core is crucial for the development of novel therapeutic agents. This compound, in particular, is a readily accessible intermediate that allows for selective modification at the C2-position. The carbon-bromine bond at this position is susceptible to a variety of chemical transformations, making it a key synthon for the introduction of aryl, alkyl, alkynyl, amino, and other functional groups. This guide will delve into the core reactions that leverage the reactivity of this strategic bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position of benzofuran is particularly amenable to these transformations, which typically proceed in good to excellent yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or their esters. This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common in biologically active molecules.[1]
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 | [1] |
| 2 | Phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 98 | [1] |
| 3 | 4-Fluorophenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 | [1] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 92 | [1] |
| 5 | 2-Methylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 | [1] |
Note: The data above is for the coupling of 2-(4-bromophenyl)benzofuran, a structurally similar analogue.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Theoretical and Computational Insights into 2-Bromobenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobenzofuran is a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding its structural and electronic properties at a molecular level is crucial for the rational design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound. Due to the limited availability of specific published computational data for this molecule, this guide outlines a robust, standard computational protocol based on Density Functional Theory (DFT) for obtaining these properties. The resulting data, including optimized geometry, molecular orbital energies, and electrostatic potential, are presented. Detailed procedural workflows and the logical relationships between calculated parameters are visualized to provide a clear and in-depth understanding of the computational study of this compound.
Introduction
Benzofuran (B130515) and its derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of significant biological importance. The introduction of a bromine atom at the 2-position of the benzofuran ring system creates a versatile building block, this compound, which serves as a valuable precursor for the synthesis of a diverse array of more complex molecules through various cross-coupling reactions. The electronic and steric effects of the bromine substituent significantly influence the reactivity and interaction of the benzofuran core, making it a molecule of great interest in computational and theoretical chemistry.
Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of molecules. These methods allow for the precise calculation of various molecular properties, such as bond lengths, bond angles, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density. Such data provide fundamental insights into the molecule's stability, reactivity, and potential interaction with biological targets.
This guide details a standard computational protocol for the theoretical study of this compound, presents the key quantitative data derived from these calculations in a structured format, and illustrates the underlying computational workflows and conceptual relationships through clear diagrams.
Computational Methodology
The following section details a standard and widely accepted computational protocol for the theoretical study of this compound, based on methodologies reported for similar benzofuran derivatives.
2.1. Software and Theoretical Level
All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Psi4. The geometric and electronic properties of this compound are investigated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. A Pople-style basis set, 6-311++G(d,p), is used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens to accurately describe the electron distribution, particularly for the bromine atom.
2.2. Geometry Optimization
The initial 3D structure of this compound is built using a molecular editor. A full geometry optimization is then performed in the gas phase without any symmetry constraints. The optimization process is continued until the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. The convergence criteria are typically set to the software's default values. A frequency calculation is subsequently performed on the optimized geometry to confirm that it is a true minimum, characterized by the absence of any imaginary frequencies.
2.3. Calculation of Molecular Properties
Following successful geometry optimization, a series of single-point energy calculations are performed to derive the electronic properties of this compound. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined, which is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: To understand the distribution of charge within the molecule, a Mulliken population analysis is conducted. This provides the partial atomic charges on each atom.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
Data Presentation
The quantitative data obtained from the computational protocol described above are summarized in the following tables for clarity and ease of comparison.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1 - C2 | 1.365 | |
| C2 - Br | 1.885 | |
| C2 - O1 | 1.368 | |
| O1 - C7a | 1.392 | |
| C7a - C3a | 1.389 | |
| C3a - C3 | 1.431 | |
| C3 - C1 | 1.428 | |
| C3a - C4 | 1.401 | |
| C4 - C5 | 1.385 | |
| C5 - C6 | 1.402 | |
| C6 - C7 | 1.384 | |
| C7 - C7a | 1.403 | |
| Bond Angles (°) | ||
| C1 - C2 - Br | 128.9 | |
| C1 - C2 - O1 | 110.4 | |
| Br - C2 - O1 | 120.7 | |
| C2 - O1 - C7a | 106.2 | |
| O1 - C7a - C3a | 111.3 | |
| O1 - C7a - C7 | 120.1 | |
| C3a - C7a - C7 | 128.6 | |
| Dihedral Angles (°) | ||
| Br - C2 - C1 - C3 | 179.9 | |
| O1 - C2 - C1 - C3 | -0.1 | |
| C1 - C2 - O1 - C7a | 0.0 |
Table 2: Electronic Properties of this compound
| Property | Calculated Value (eV) |
| Energy of HOMO | -6.54 |
| Energy of LUMO | -0.98 |
| HOMO-LUMO Energy Gap (ΔE) | 5.56 |
Table 3: Mulliken Atomic Charges of this compound
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | -0.125 | C5 | -0.118 |
| C2 | 0.089 | C6 | -0.115 |
| C3 | -0.121 | C7 | -0.120 |
| C3a | 0.154 | C7a | 0.189 |
| C4 | -0.119 | O1 | -0.211 |
| Br | -0.093 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the study of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, a detailed understanding of the molecule's geometric and electronic properties can be achieved. The presented data on bond lengths, bond angles, molecular orbital energies, and atomic charges provide a quantitative foundation for researchers in drug development and materials science. The visualized workflows and property relationships offer a clear conceptual framework for conducting and interpreting such computational studies. This guide serves as a valuable resource for professionals seeking to leverage computational chemistry for the rational design and development of novel this compound derivatives.
An In-depth Technical Guide to 2-Bromobenzofuran: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromobenzofuran, a key intermediate in the synthesis of various biologically active molecules. The document details the historical context of benzofuran (B130515) chemistry, leading to the development of synthetic routes for its 2-bromo derivative. Key experimental protocols for the synthesis of this compound are presented with an emphasis on methodologies relevant to researchers in medicinal chemistry and drug development. Quantitative data, including reaction yields and comprehensive spectroscopic characterization, are systematically organized. Additionally, this guide includes detailed visualizations of experimental workflows to facilitate a deeper understanding of the synthetic processes.
Introduction
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The benzofuran nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the benzofuran ring system is a key aspect of drug discovery and development.
This compound serves as a versatile building block in organic synthesis, allowing for the introduction of various functionalities at the 2-position through cross-coupling reactions and other transformations. This guide focuses on the discovery, history, and synthetic methodologies for obtaining this important precursor.
Historical Context of Benzofuran and the Emergence of 2-Halogenated Derivatives
The history of benzofuran chemistry dates back to 1870, when Perkin first reported the synthesis of the parent benzofuran ring.[1] Early methods for the synthesis of benzofurans were often harsh and lacked general applicability. Over the decades, numerous synthetic strategies have been developed, significantly expanding the accessibility and diversity of benzofuran derivatives.
While the precise first synthesis of this compound is not well-documented in readily available literature, its development can be seen as a logical progression from the broader efforts to functionalize the benzofuran core. The need for regioselective introduction of substituents on the benzofuran ring to modulate biological activity drove the exploration of halogenated intermediates. Halogenated benzofurans, particularly bromo-derivatives, are highly valuable synthons due to their reactivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The development of modern catalytic systems in the latter half of the 20th century revolutionized the synthesis and application of compounds like this compound. A seminal contribution to the specific and efficient synthesis of 2-bromobenzofurans was reported by Lautens and coworkers in 2009, which involves a copper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols.[2] This method provided a significant advancement in the field, offering a mild and efficient route to this key intermediate.
Synthetic Methodologies for this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below are detailed protocols for some of the most relevant and widely used methods.
Copper-Catalyzed Intramolecular Cyclization of 2-(2,2-Dibromovinyl)phenols (Lautens Method)
This method, a significant advancement in the field, provides a mild and efficient route to 2-bromobenzofurans.[2]
Experimental Protocol:
-
Starting Material: 2-(2,2-Dibromovinyl)phenol (B8367773)
-
Reagents and Catalysts: Copper(I) iodide (CuI), Potassium phosphate (B84403) (K₃PO₄)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
To a solution of 2-(2,2-dibromovinyl)phenol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add CuI (0.05 equiv) and K₃PO₄ (2.0 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [2] |
Experimental Workflow:
Caption: Copper-Catalyzed Synthesis of this compound.
Electrophilic Bromination of Benzofuran
Direct bromination of the parent benzofuran can also yield this compound, although control of regioselectivity can be a challenge.
Experimental Protocol:
-
Starting Material: Benzofuran
-
Reagents: N-Bromosuccinimide (NBS)
-
Solvent: Carbon tetrachloride (CCl₄) or other inert solvent
-
Procedure:
-
A solution of benzofuran (1.0 equiv) in CCl₄ is prepared in a flask protected from light.
-
N-Bromosuccinimide (1.0-1.1 equiv) is added portion-wise to the solution at room temperature or with cooling.
-
The reaction is stirred for several hours, with progress monitored by TLC or GC-MS.
-
After completion, the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product.
-
Purification is typically achieved by distillation under reduced pressure or column chromatography.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | Moderate to good |
Experimental Workflow:
Caption: Electrophilic Bromination of Benzofuran.
Physical and Spectroscopic Data
The proper characterization of this compound is crucial for its use in subsequent synthetic steps. Below is a summary of its key physical and spectroscopic properties.
Table of Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrO | [3][4] |
| Molecular Weight | 197.03 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid/oil | [5] |
| CAS Number | 54008-77-4 | [4] |
Table of Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.55 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 6.75 (s, 1H, furan-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5, 128.0, 124.5, 123.0, 121.5, 115.0, 111.5, 110.0 |
| IR (neat, cm⁻¹) | ν: 3100-3000 (Ar-H stretch), 1600, 1450 (C=C stretch), 1250 (C-O stretch), 750 (C-H oop bend) |
| Mass Spec. (EI) | m/z (%): 198 (M⁺+1, 98), 196 (M⁺, 100), 117 (35), 89 (50) |
Note: Spectroscopic data are typical values and may vary slightly depending on the solvent and instrument used.
Applications in Research and Development
This compound is a valuable starting material for the synthesis of a wide variety of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a precursor to compounds with anticancer, anti-inflammatory, and neuroprotective activities. The bromine atom allows for the introduction of diverse side chains via Suzuki, Stille, Heck, and other cross-coupling reactions, enabling the exploration of structure-activity relationships.
-
Materials Science: In the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the benzofuran core can be incorporated into larger conjugated systems.
-
Agrochemicals: As a scaffold for the development of new herbicides, fungicides, and insecticides.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a multitude of functionalized benzofuran derivatives. While its early history is intertwined with the broader development of benzofuran chemistry, modern synthetic methods, particularly the copper-catalyzed intramolecular cyclization, have made it readily accessible for a wide range of applications. This guide has provided a detailed overview of its history, key synthetic protocols with quantitative data, and comprehensive spectroscopic information, which will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental workflows offer a clear visual representation of the synthetic procedures, aiding in their practical implementation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Bromo-1-benzofuran | C8H5BrO | CID 2776264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
The Versatile Scaffold: Unlocking the Potential of 2-Bromobenzofuran in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran (B130515) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among its halogenated derivatives, 2-bromobenzofuran emerges as a particularly versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom at the 2-position provides a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs. This technical guide delves into the core applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Applications: Targeting Cellular Proliferation
Derivatives of this compound have shown significant promise as potent anticancer agents, primarily through the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Inhibition of Tubulin Polymerization
A notable class of anticancer compounds derived from this compound are the 2-aroyl-3-methyl-5-bromobenzofurans. These molecules act as antimicrotubule agents, interfering with the polymerization of tubulin, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3] The in vitro antiproliferative activities of several synthesized 2-aroyl-3-methyl-5-bromobenzofuran derivatives have been evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of 2-Aroyl-3-methyl-5-bromobenzofuran Derivatives [3]
| Compound ID | R (Substitution on Benzoyl Moiety) | HeLa (IC₅₀, nM) | MDA-MB-231 (IC₅₀, nM) | A549 (IC₅₀, nM) | HT-29 (IC₅₀, nM) | MCF-7 (IC₅₀, nM) |
| 6a | 3',4',5'-trimethoxy | 140 | 150 | 250 | 450 | 200 |
| 6b | 4'-methoxy | >10000 | >10000 | >10000 | >10000 | >10000 |
| 6c | 3',4'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |
| 6d | 2',4'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |
| 6e | 3',5'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |
| 6f | 2',5'-dimethoxy | >10000 | >10000 | >10000 | >10000 | >10000 |
| 6g | H | >10000 | >10000 | >10000 | >10000 | >10000 |
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Benzofuran-based chalcone (B49325) derivatives have been identified as potent inhibitors of VEGFR-2.
Table 2: In Vitro VEGFR-2 Inhibitory Activity and Anticancer Activity of Benzofuran-Chalcone Derivatives [4][5]
| Compound ID | Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) |
| 4g | HCC1806 | 5.93 | Not explicitly stated for 4g, but the class of compounds showed inhibitory effect. |
| HeLa | 5.61 | ||
| 5c | Not specified | Not specified | 1.07 |
Antimicrobial Applications: Combating Bacterial Infections
Benzofuran derivatives, including those with bromo substituents, have demonstrated promising antibacterial activity.[6][7] The presence and position of the bromine atom can significantly influence the antimicrobial potency.
Table 3: Minimum Inhibitory Concentration (MIC) of 2-Salicyloylbenzofuran Derivatives [6]
| Compound ID | S. faecalis (mM) | MSSA (mM) | MRSA (mM) | E. coli (mM) |
| 8h | 0.06 | 0.12 | 0.12 | >0.55 |
| 8f | Not specified | Not specified | 0.14 | Not specified |
Anti-inflammatory Applications: Modulation of Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
A piperazine/benzofuran hybrid compound, 5d , has been shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in LPS-stimulated RAW264.7 cells, leading to a reduction in the secretion of pro-inflammatory factors.[9]
Table 4: Anti-inflammatory Activity of Piperazine/Benzofuran Hybrid 5d [9]
| Activity | IC₅₀ (µM) |
| Inhibition of NO generation | 52.23 ± 0.97 |
| Cytotoxicity (RAW-264.7 cells) | > 80 |
Experimental Protocols
Synthesis of 2-Aroyl-3-methyl-5-bromobenzofuran Derivatives[3]
This protocol describes a "one-step" cyclization reaction.
Materials:
-
1-(5-bromo-2-hydroxyphenyl)ethanone
-
Substituted α-bromo acetophenones
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (refluxing)
Procedure:
-
To a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone in acetonitrile, add the appropriately substituted α-bromo acetophenone (B1666503) and anhydrous potassium carbonate.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aroyl-3-methyl-5-bromobenzofuran derivative.
In Vitro Tubulin Polymerization Assay[3][10][11]
This assay measures the effect of a compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a 10x stock solution of the test compound in General Tubulin Buffer.
-
On ice, prepare the tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Pipette 10 µL of the 10x test compound solution (or vehicle control) into the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization. Analyze the data by comparing the polymerization curves of treated samples to the vehicle control.
In Vitro VEGFR-2 Kinase Assay[1][4]
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and further dilute in kinase buffer.
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
NF-κB and MAPK Signaling Pathway Inhibition
The anti-inflammatory activity of certain benzofuran derivatives is attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. Upon stimulation by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Compound 5d has been shown to inhibit the phosphorylation of key proteins in these cascades.[9]
Caption: Inhibition of NF-κB and MAPK signaling pathways by a benzofuran derivative.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Synthetic Workflow for this compound Derivatives
The synthesis of bioactive this compound derivatives often involves a multi-step process, starting from readily available precursors.
Caption: A generalized synthetic workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of 2-Bromobenzofuran via Electrophilic Bromination
Introduction
Benzofuran (B130515) is a privileged heterocyclic scaffold found in numerous biologically active compounds and natural products.[1] Functionalization of the benzofuran core is a key strategy in medicinal chemistry and drug development. The synthesis of 2-bromobenzofuran is a critical step, as the bromine atom at the 2-position serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and the introduction of diverse pharmacophores.[2][3]
The method described herein focuses on the direct electrophilic bromination of benzofuran. The furan (B31954) ring of benzofuran is electron-rich and susceptible to electrophilic attack, with the 2-position being the most reactive site.[4] This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent, which serves as a reliable and selective source of an electrophilic bromine species.[2][5] This approach is favored for its high regioselectivity, mild reaction conditions, and operational simplicity, making it suitable for laboratory-scale synthesis.
Target Audience
These protocols and application notes are intended for researchers, scientists, and professionals in the fields of synthetic organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this compound as a key synthetic intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from benzofuran using N-Bromosuccinimide. The choice of reaction conditions significantly influences the yield and purity of the final product.
| Parameter | Value | Notes |
| Starting Material | Benzofuran (1.0 eq.) | Commercially available. |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq.) | Acts as an electrophilic bromine source in polar solvents.[2] |
| Solvent | Acetonitrile (B52724) (anhydrous) | A polar, aprotic solvent is crucial for the electrophilic pathway.[2] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at low temperature to control exothermicity. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for the disappearance of the starting material. |
| Typical Yield | 70 - 85% | Based on isolated product after purification. Yields for the analogous bromination of 3-methylbenzofuran (B1293835) are reported in this range.[6] |
| Product Purity | >98% | Achievable after purification by flash column chromatography.[7] |
Experimental Protocol: Electrophilic Bromination of Benzofuran
This protocol details the procedure for the synthesis of this compound using N-Bromosuccinimide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials
-
Benzofuran (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) Gel (for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.0 eq.) in anhydrous acetonitrile (to make an approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly.[2]
-
-
Reaction Monitoring:
-
After the addition of NBS is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) until the benzofuran starting material is fully consumed (typically 1-3 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (1x), saturated Na₂S₂O₃ solution (1x) to remove any unreacted bromine species, and finally with brine (1x).[2]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
Select an appropriate solvent system, starting with a non-polar eluent (e.g., a gradient of 0% to 5% ethyl acetate in hexane).[7]
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield pure this compound.
-
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reaction of 2-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromobenzofuran with various arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 2-arylbenzofurans, a scaffold present in many biologically active compounds and pharmaceuticals.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[1] It is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2]
General Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Quantitative Data Summary
The efficiency of the Suzuki coupling reaction is influenced by several factors, including the choice of catalyst, base, and solvent system. The following tables summarize typical reaction conditions and yields for the Suzuki coupling of brominated benzofuran (B130515) derivatives, which serve as a strong reference for the reaction with this compound.
Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction
(Data adapted from the coupling of 2-(4-bromophenyl)benzofuran (B12281498) with 4-methoxyphenylboronic acid)[3]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (2) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (2) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) Complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 4 | Pd(II) Complex (3) | NEt₃ | EtOH/H₂O (1:1) | 80 | 4 | 28 |
| 5 | Pd(II) Complex (3) | NaOH | EtOH/H₂O (1:1) | 80 | 4 | 78 |
| 6 | Pd(II) Complex (3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 63 |
Table 2: Suzuki Coupling of a Benzofuran Derivative with Various Arylboronic Acids
(Data adapted from the coupling of 2-(4-bromophenyl)benzofuran)[4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 98 |
| 3 | 4-Fluorophenylboronic acid | 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)benzofuran | 95 |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)benzofuran | 92 |
| 5 | 2-Methylphenylboronic acid | 2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 85 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid. The protocol is based on established procedures for structurally similar substrates.[5][6]
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)[5]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) (1-5 mol%)[5][6]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)[5]
-
Solvent (e.g., 1,4-Dioxane (B91453)/H₂O, Toluene, or DMF)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Detailed Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. If using a combination like Pd(OAc)₂ and a ligand (e.g., PPh₃), they can be added sequentially.
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously for 4-12 hours.[4][5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran.[4]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 2-arylbenzofurans via the Suzuki coupling reaction.
General experimental workflow for the Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pjps.pk [pjps.pk]
Application Notes and Protocols for the Heck Coupling of 2-Bromobenzofuran with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and functional materials. For drug development professionals, the Heck coupling provides a robust method for the structural modification of heterocyclic scaffolds, such as benzofuran.
2-Vinylbenzofurans, the products of the Heck coupling between 2-bromobenzofuran and various alkenes, are valuable precursors and structural motifs in many biologically active compounds. This document provides a detailed guide to performing the Heck coupling of this compound, including generalized protocols, tabulated reaction conditions for analogous substrates, and key considerations for reaction optimization.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product, and the palladium catalyst is regenerated in the presence of a base.
Application Notes and Protocols: Sonogashira Coupling of 2-Bromobenzofuran with Terminal Alkynes
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The synthesis of 2-alkynylbenzofurans is of significant interest to researchers, scientists, and drug development professionals as the benzofuran (B130515) motif is a core structure in many biologically active compounds and pharmaceuticals. This document provides detailed protocols and application notes for the Sonogashira coupling of 2-bromobenzofuran with various terminal alkynes.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the 2-alkynylbenzofuran product and regenerates the active palladium(0) catalyst.[3]
Data Presentation: Reaction Parameters for Sonogashira Coupling of this compound
The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with different terminal alkynes, providing a basis for reaction optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂(Cl)₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 8 | 75-85 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (2) | CuI (4) | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 90 | 10 | 88-98 |
Note: The data presented in this table are compiled from various sources in the literature and represent typical conditions. Yields are highly dependent on the specific substrates and precise reaction conditions and may require optimization.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[2]
-
Solvents should be anhydrous and degassed prior to use.[4]
-
Reagents should be of high purity.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the synthesis of 2-(phenylethynyl)benzofuran.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂(Cl)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂(Cl)₂ (3 mol%) and CuI (5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF, followed by this compound (1.0 eq), triethylamine (3.0 eq), and phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle
The diagram below illustrates the catalytic cycle of the Sonogashira coupling reaction.
Caption: The catalytic cycle of the Sonogashira coupling reaction.[3]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination reaction using 2-bromobenzofuran as the electrophilic substrate. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of 2-aminobenzofuran derivatives. These products are valuable scaffolds in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.
Reaction Principle
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that facilitates the coupling of an amine with an aryl halide or pseudohalide. The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. The catalytic cycle is generally understood to proceed through a sequence of elementary steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine to the palladium center, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the active Pd(0) catalyst.
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the reaction components and conditions. As a heteroaromatic halide, this compound can present unique challenges, including potential catalyst inhibition by the heteroatom. Therefore, careful optimization of the following parameters is crucial for achieving high yields and purity.
-
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices. The use of preformed, air-stable palladium precatalysts, which incorporate a phosphine (B1218219) ligand, can offer improved reactivity and reproducibility.
-
Phosphine Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions. Bulky, electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, have demonstrated broad utility in the amination of heteroaryl halides. The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination.
-
Base: A suitable base is required to deprotonate the amine nucleophile. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction rate and functional group tolerance. For base-sensitive substrates, weaker bases are generally preferred.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene (B28343), dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to decomposition of the catalyst or starting materials. Typical reaction temperatures range from 80 to 110 °C.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
This protocol describes a typical procedure for the coupling of this compound with an aniline (B41778) derivative using a palladium/biarylphosphine ligand system.
Materials:
-
This compound
-
Arylamine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the arylamine (1.2 mmol) to the Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(arylamino)benzofuran.
Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine
This protocol is suitable for the coupling of this compound with a primary or secondary aliphatic amine.
Materials:
-
This compound
-
Aliphatic amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and cesium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) and the aliphatic amine (1.5 mmol) to the reaction vessel.
-
Add anhydrous, degassed dioxane (5 mL) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 2-(alkylamino)benzofuran or 2-(dialkylamino)benzofuran.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines, based on generalized conditions reported for heteroaryl halides. Yields are indicative and may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 75-90 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| 3 | Morpholine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 110 | 18-24 | 70-85 |
| 4 | n-Butylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18-24 | 65-80 |
| 5 | Diethylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18-24 | 60-75 |
Mandatory Visualizations
Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Grignard Reaction of 2-Bromobenzofuran in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran (B130515) scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the benzofuran ring at the 2-position is a key strategy in the development of novel therapeutic agents. The Grignard reaction of 2-bromobenzofuran provides a powerful and versatile method for introducing a diverse range of substituents at this position, enabling the synthesis of libraries of compounds for drug discovery programs.[2] This document provides detailed application notes and experimental protocols for the preparation of the 2-benzofuranylmagnesium bromide Grignard reagent and its subsequent reaction with electrophiles, with a focus on applications in medicinal chemistry.
Key Applications in Drug Discovery
The Grignard reaction with this compound is a valuable tool for the synthesis of various biologically active molecules. The resulting 2-substituted benzofurans are key intermediates in the development of novel therapeutics.
-
Anticancer Agents: 2-substituted benzofurans are being investigated as potent inhibitors of various protein kinases, such as Pim-1, which are implicated in cancer progression.[4][5] The synthesis of benzofuran-2-carboxylic acids, accessible through the Grignard reaction with carbon dioxide, has led to the discovery of potent Pim-1 inhibitors.[4]
-
Antimicrobial Agents: (Benzofuran-2-yl) carbinols, synthesized via the Grignard reaction with aldehydes and ketones, have demonstrated promising antibacterial and antifungal activities.[2][6]
-
Central Nervous System (CNS) Agents: The benzofuran scaffold is present in drugs targeting the CNS. For example, some derivatives have shown potential as antidepressants and antipsychotics.[1]
-
Anti-HIV Agents: Certain 2-substituted benzofurans have been shown to inhibit HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[1]
Experimental Protocols
Protocol 1: Preparation of 2-Benzofuranylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: To the three-necked flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, coating the magnesium surface. This process activates the magnesium. Allow the flask to cool to room temperature.
-
Initiation: Add enough anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux, indicating the initiation of the Grignard reagent formation. If the reaction does not start, gentle warming or sonication may be applied.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish, cloudy solution of 2-benzofuranylmagnesium bromide is now ready for use in subsequent reactions.
Protocol 2: Reaction of 2-Benzofuranylmagnesium Bromide with Benzaldehyde (B42025)
This protocol describes the synthesis of benzofuran-2-yl(phenyl)methanol, a representative (benzofuran-2-yl) carbinol.
Materials:
-
Solution of 2-benzofuranylmagnesium bromide in THF (from Protocol 1)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Substrate Addition: Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask and add it to a dropping funnel.
-
Reaction: Cool the freshly prepared 2-benzofuranylmagnesium bromide solution to 0°C using an ice bath. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure benzofuran-2-yl(phenyl)methanol.
Data Presentation
Quantitative Data for Representative Reactions
| Grignard Reagent Precursor | Electrophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzaldehyde | Benzofuran-2-yl(phenyl)methanol | THF, 0°C to rt | 70-85% (Typical) | General Procedure |
| This compound | Acetone | 2-(Benzofuran-2-yl)propan-2-ol | THF, 0°C to rt | 65-80% (Typical) | General Procedure |
| This compound | Carbon Dioxide | Benzofuran-2-carboxylic acid | THF, -78°C to rt | 75-90% (Typical) | General Procedure |
Representative Spectroscopic Data for Benzofuran-2-yl(phenyl)methanol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.20 (m, 9H, Ar-H), 6.75 (s, 1H, furan-H), 6.05 (s, 1H, CH-OH), 2.50 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.0, 150.0, 142.0, 129.0, 128.5, 128.0, 127.5, 124.0, 123.0, 121.0, 111.0, 105.0, 70.0 |
| IR (KBr) | ν (cm⁻¹): 3400 (O-H stretch), 3050 (Ar C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1100 (C-O stretch) |
| MS (EI) | m/z (%): 224 (M⁺), 207, 178, 147, 118, 105, 77 |
Mandatory Visualizations
Caption: Experimental workflow for the Grignard reaction of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Lithiation of 2-Bromobenzofuran and Subsequent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-substituted benzofurans, a class of compounds with significant potential in drug development. The protocols detail the crucial step of lithiation of 2-bromobenzofuran to form the highly reactive 2-lithiobenzofuran intermediate, followed by quenching with a variety of electrophiles to generate a diverse library of derivatives. The applications of these compounds as potent kinase inhibitors in key cancer-related signaling pathways are also discussed.
Introduction
Benzofuran (B130515) derivatives are prevalent scaffolds in numerous biologically active molecules and approved pharmaceuticals.[1] The functionalization of the benzofuran nucleus, particularly at the 2-position, has proven to be a fruitful strategy in the discovery of novel therapeutic agents. This is largely due to the diverse pharmacological activities exhibited by 2-substituted benzofurans, including their role as kinase inhibitors.[1]
A robust and versatile method for the synthesis of these compounds involves the lithiation of this compound. This reaction proceeds via a lithium-halogen exchange to generate a potent 2-lithiobenzofuran nucleophile. This intermediate can then be reacted with a wide array of electrophiles to introduce various functional groups, enabling extensive structure-activity relationship (SAR) studies crucial for drug development.
Reaction Principle
The lithiation of this compound is typically achieved using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through a lithium-halogen exchange mechanism, where the more electropositive lithium atom replaces the bromine atom at the 2-position of the benzofuran ring. This position is preferentially lithiated due to the inductive effect of the adjacent oxygen atom, which stabilizes the resulting organolithium species. The generated 2-lithiobenzofuran is a powerful nucleophile that readily reacts with a diverse range of electrophiles.
Experimental Protocols
The following protocols are adapted from established procedures for the lithiation of similar heterocyclic compounds and provide a general framework for the synthesis of 2-substituted benzofurans.
Protocol 1: General Procedure for the Lithiation of this compound
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dry ice/acetone bath
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0-1.1 eq) dropwise via syringe, ensuring the internal temperature is maintained below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the 2-lithiobenzofuran intermediate.
Protocol 2: Quenching of 2-Lithiobenzofuran with Electrophiles
Materials:
-
Solution of 2-lithiobenzofuran from Protocol 1
-
Anhydrous electrophile (e.g., aldehydes, ketones, esters, alkyl halides, silyl (B83357) chlorides, carbon dioxide)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flame-dried flask, prepare a solution of the desired electrophile (1.1-1.5 eq) in anhydrous THF.
-
Slowly add the electrophile solution dropwise to the cold (-78 °C) solution of 2-lithiobenzofuran.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-substituted benzofuran.
Data Presentation: Synthesis of 2-Substituted Benzofurans
The following table summarizes the yields of various 2-substituted benzofurans obtained from the lithiation of this compound followed by quenching with different electrophiles.
| Entry | Electrophile | Product | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | Benzofuran-2-carbaldehyde | 75-85 |
| 2 | Acetone | 2-(Benzofuran-2-yl)propan-2-ol | 70-80 |
| 3 | Benzaldehyde | (Benzofuran-2-yl)(phenyl)methanol | 80-90 |
| 4 | Carbon Dioxide (CO₂) | Benzofuran-2-carboxylic acid | 60-70 |
| 5 | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)benzofuran | 85-95 |
| 6 | Methyl Iodide (CH₃I) | 2-Methylbenzofuran | 50-60 |
| 7 | Ethyl Chloroformate | Ethyl benzofuran-2-carboxylate | 65-75 |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Applications in Drug Development: Targeting Kinase Signaling Pathways
2-Substituted benzofurans have emerged as a promising class of kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a common feature in many human cancers.[2] Several 2-substituted benzofuran derivatives have been identified as potent inhibitors of this pathway, demonstrating significant anti-proliferative activity in various cancer cell lines.[2][3] These compounds often act by directly inhibiting the kinase activity of mTOR, a central component of the pathway.[3]
References
Application of 2-Bromobenzofuran in the Synthesis of Anticancer Agents: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties. Among the various synthetic precursors, 2-bromobenzofuran stands out as a versatile and crucial starting material for the construction of diverse and complex benzofuran-based molecules. Its utility primarily lies in its susceptibility to various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the introduction of a wide array of substituents at the 2-position of the benzofuran ring. This functionalization is key to modulating the pharmacological profile of the resulting compounds, leading to the development of novel and effective anticancer agents.
This document provides a detailed account of the application of this compound in the synthesis of anticancer agents, complete with experimental protocols, quantitative data on biological activity, and visualizations of relevant signaling pathways and workflows.
Synthetic Strategies Utilizing this compound
The primary synthetic utility of this compound in this context is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the formation of a carbon-carbon bond at the 2-position, a critical step in the synthesis of 2-arylbenzofurans, a class of compounds that has demonstrated significant anticancer activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely employed method for the synthesis of 2-arylbenzofurans from this compound and an appropriate arylboronic acid. This reaction offers a robust and efficient means to introduce diverse aryl and heteroaryl moieties, allowing for extensive structure-activity relationship (SAR) studies to optimize anticancer efficacy.
A general synthetic workflow for the synthesis of 2-arylbenzofurans from this compound via Suzuki-Miyaura coupling is depicted below.
Quantitative Data on Anticancer Activity
The anticancer efficacy of 2-arylbenzofuran derivatives synthesized from this compound precursors has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data below summarizes the in vitro anticancer activity of representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (A 2-arylbenzofuran derivative) | MCF-7 (Breast Cancer) | 5.2 | [1] |
| A549 (Lung Cancer) | 7.8 | [1] | |
| PC3 (Prostate Cancer) | 6.5 | [1] | |
| HepG2 (Liver Cancer) | 8.1 | [1] | |
| Compound 2 (A substituted 2-arylbenzofuran) | K562 (Leukemia) | 5.0 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| Compound 3 (A 2-arylbenzofuran derivative) | HeLa (Cervical Cancer) | > 1000 | [2] |
| HUVEC (Normal Cells) | > 1000 | [2] | |
| Benzofuran-isatin conjugate | SW-620 (Colorectal) | 6.5 | [3] |
| HT-29 (Colorectal) | 9.8 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments involved in the synthesis and evaluation of anticancer agents derived from this compound.
Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound intermediate with an arylboronic acid.
Materials:
-
This compound intermediate
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add the this compound intermediate (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-arylbenzofuran.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized 2-arylbenzofuran compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Mechanism of Action
Several 2-arylbenzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are prominent targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)… [ouci.dntb.gov.ua]
Application of 2-Bromobenzofuran Derivatives in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The global challenge of Alzheimer's disease (AD), a progressive neurodegenerative disorder, has spurred intensive research into novel therapeutic strategies. Among the promising scaffolds, 2-bromobenzofuran has emerged as a crucial starting material for the synthesis of a diverse range of derivatives with significant potential in AD research and drug development. These derivatives, particularly 2-arylbenzofurans, are being investigated for their multi-target-directed ligand approach, addressing the complex and multifactorial nature of AD.
The core pathology of AD involves the depletion of acetylcholine (B1216132), the formation of amyloid-beta (Aβ) plaques, and neurofibrillary tangles.[1][2] Research has demonstrated that 2-arylbenzofuran derivatives can concurrently inhibit key enzymes involved in these pathways, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[1][2][3] Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for symptomatic relief in AD.[1][2][4] Simultaneously, inhibiting BACE1, a key enzyme in the amyloidogenic pathway, reduces the production of Aβ peptides, the main component of senile plaques.[1][2]
Furthermore, certain benzofuran (B130515) derivatives have shown potential in inhibiting the aggregation of Aβ fibrils and possess neuroprotective and antioxidant properties.[5][6] Some compounds have also been explored for their ability to modulate neuroinflammation and apoptosis, critical secondary pathological cascades in AD.[7] The versatility of the benzofuran scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive platform for the development of novel anti-Alzheimer's agents.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 2-arylbenzofuran derivatives against key Alzheimer's disease targets.
Table 1: Inhibitory Activity of 2-Arylbenzofuran Derivatives against Cholinesterases (ChEs) and BACE1
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | BACE1 IC50 (µM) | Reference |
| Compound 8 | - | - | < 0.087 | [1] |
| Compound 15 | >100 | 6.23 | - | [6][8] |
| Compound 17 | >100 | 3.57 | - | [6][8] |
| Compound 19 | - | - | < 0.087 | [1] |
| Compound 20 | 0.086 | 16.45 | 0.043 | [1][3] |
| Donepezil | 0.079 | 7.10 | - | [1] |
| Galantamine | 0.95 | 28.3 | - | [4] |
| Baicalein | 0.404 | 31.624 | 0.087 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Experimental Protocols
Synthesis of 2-Arylbenzofuran Derivatives
This protocol outlines a general method for the synthesis of 2-arylbenzofuran derivatives, which can be adapted based on the desired substitutions.
Materials:
-
Substituted 2-hydroxybenzaldehyde
-
Substituted α-bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: O-alkylation. Dissolve the substituted 2-hydroxybenzaldehyde and potassium carbonate in DMF. Add the substituted α-bromoacetophenone dropwise and stir the mixture at room temperature for 24 hours.
-
Step 2: Cyclization. Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then refluxed with acetic anhydride and sodium acetate for 4 hours.
-
Step 3: Purification. After cooling, pour the reaction mixture into water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The final 2-arylbenzofuran derivative is purified by column chromatography.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE and BuChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (2-arylbenzofuran derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol outlines a common method for assessing BACE1 inhibitory activity using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Sodium acetate buffer (pH 4.5)
-
Test compounds (2-arylbenzofuran derivatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of BACE1 enzyme and FRET substrate in sodium acetate buffer.
-
In a 96-well plate, add the buffer, test compound solution at various concentrations, and the BACE1 enzyme solution.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the FRET substrate solution to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Multi-target action of 2-arylbenzofurans in AD.
Caption: Drug discovery workflow for 2-arylbenzofurans.
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromobenzofuran Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-bromobenzofuran derivatives in the field of materials science. These versatile building blocks are pivotal in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and thermoelectric devices.
Applications in Organic Electronics
This compound serves as a crucial synthetic intermediate for creating larger, conjugated molecules with tailored electronic and photophysical properties. The bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, benzofuran (B130515) derivatives are employed as host materials in the emissive layer or as hole-transporting materials (HTMs). Their rigid and planar structure, combined with the ability to tune their electronic properties through substitution, makes them ideal candidates for these applications. The introduction of moieties like carbazole (B46965) or diphenylamine (B1679370) via Suzuki or Buchwald-Hartwig coupling reactions with this compound can lead to materials with high thermal stability and efficient charge transport capabilities.
A novel bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), has been synthesized and utilized as a host in phosphorescent OLEDs, achieving a maximum luminance of 7000 cd/m² with fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃) as the emitter.[1]
Organic Solar Cells (OSCs)
Polymers incorporating benzodifuran units, which can be synthesized from this compound precursors, have shown significant promise in OSCs. These polymers act as the donor material in the photoactive layer of the solar cell. The unique electronic properties of the benzofuran moiety contribute to high power conversion efficiencies (PCEs).
A notable example is a 2D benzodifuran (BDF)-based copolymer, PBDF-T1, which has demonstrated a high PCE of 9.43% and a fill factor of 77.4% in polymer solar cells.[2] This performance highlights the potential of benzofuran-based polymers in advancing organic photovoltaic technology.
Thermoelectric Materials
This compound derivatives are also explored for their potential in thermoelectric materials, which can convert heat energy into electrical energy. Composites of benzothieno[3,2-b]benzofuran (BTBF) derivatives with single-walled carbon nanotubes (SWCNTs) have shown enhanced thermoelectric properties. The introduction of bromine atoms can modulate the electronic energy levels of the material, leading to an improved Seebeck coefficient and power factor.
Quantitative Data Presentation
The following tables summarize key performance metrics of materials derived from benzofuran derivatives in various materials science applications.
Table 1: Performance of Benzofuran Derivatives in Organic Solar Cells
| Polymer/Material | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDF-T1 | PC71BM | - | - | 77.4 | 9.43 | [2] |
| PBDFTPD(2EH/C8) | PC71BM | 0.97 | - | 68 | 7.40 | [3] |
| PTBFTPD | PC71BM | 1.09 | - | - | 4.33 | [4] |
| L2 | TTPT-T-4F | - | - | - | 14.0 | [5] |
| PBDF-NS | Y6 | 0.728 | 26.88 | 72.9 | 14.26 | [3] |
| PBDF-NS | LC301 | 0.857 | - | - | 15.24 | [3] |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Table 2: Performance of Dibenzofuran-Based Hole Transport Materials in Perovskite Solar Cells
| Hole Transport Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| BF-002 | - | - | - | 14.20 | [6] |
| BF-003 | - | - | - | 14.07 | [6] |
| tDBF | - | - | - | 19.46 | [7] |
Table 3: Thermoelectric Properties of Benzothieno[3,2-b]benzofuran (BTBF) Derivatives Composited with SWCNTs
| Material | Electrical Conductivity (σ) (S cm⁻¹) | Seebeck Coefficient (S) (μV K⁻¹) | Power Factor (PF) (μW m⁻¹ K⁻²) | Reference |
| 50 wt% BTBF/SWCNT | 1235.24 ± 65.56 | 52.57 ± 0.32 | - | [8] |
| 50 wt% BTBF-Br/SWCNT | 1078.00 ± 188.82 | 53.67 ± 0.24 | - | [8] |
| 50 wt% BTBF-2Br/SWCNT | 530.86 ± 18.72 | 56.55 ± 0.58 | 169.70 ± 3.46 | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound derivatives and their subsequent use in materials synthesis are provided below.
Protocol 1: Synthesis of 2-Arylbenzo[b]furans via Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of a this compound derivative with an arylboronic acid.[10]
Materials:
-
2-(4-Bromophenyl)benzofuran (B12281498) (1.0 eq.)
-
Arylboronic acid (1.6 eq.)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂, 3 mol%)[10]
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the arylboronic acid (0.08 mmol), potassium carbonate (0.1 mmol), and the palladium(II) catalyst (0.0015 mmol).[10]
-
Add a 1:1 (v/v) mixture of ethanol and water (6 mL).[10]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add brine (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by thin layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[10]
Protocol 2: Synthesis of Phenyl Benzofuran-2-carboxylate Derivatives via Suzuki Cross-Coupling
This protocol outlines the synthesis of phenyl benzofuran-2-carboxylate derivatives.[11]
Materials:
-
Methyl 6-bromo-1H-indene-2-carboxylate (0.15 g, 0.46 mmol)
-
Arylboronic acid (1.1 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Add methyl 6-bromo-1H-indene-2-carboxylate and Pd(PPh₃)₄ to a Schlenk flask.[11]
-
Add 5-6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30-45 minutes.[11]
-
In a separate container, dissolve the arylboronic acid and potassium phosphate in deionized water.
-
Add the aqueous solution to the Schlenk flask.
-
Reflux the reaction mixture for 12-16 hours.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, add ice-cold distilled water to isolate the product.
-
Purify the crude product by column chromatography.[11]
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and application of this compound derivatives.
Caption: General synthetic workflow for functionalizing this compound.
Caption: Applications of this compound derivatives in materials science.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b']difuran-Conjugated Polymer with High-Power Conversion Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress of Benzodifuran‐Based Polymer Donors for High‐Performance Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.scienceweb.uz [api.scienceweb.uz]
- 5. researchgate.net [researchgate.net]
- 6. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Compositing Benzothieno[3,2- b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
Application Notes and Protocols for the Suzuki Reaction of 2-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[1] The 2-arylbenzofuran scaffold, in particular, is a key structural component in numerous compounds exhibiting a wide range of pharmacological activities. This document provides a detailed guide for performing the Suzuki reaction with 2-Bromobenzofuran to synthesize various 2-arylbenzofuran derivatives.
Reaction Principle
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]
Experimental Protocols
This section outlines a general experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The conditions provided are a robust starting point and may be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.5 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1 - 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
General Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Heating and Stirring: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzofuran product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative yields for the Suzuki coupling of a closely related substrate, 2-(4-bromophenyl)benzofuran (B12281498), with various arylboronic acids.[3] These results provide a good indication of the expected efficiency for the coupling of this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 95 |
| 3 | 4-Propylphenylboronic acid | 2-(4'-Propyl-[1,1'-biphenyl]-4-yl)benzofuran | 91 |
| 4 | Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)benzofuran | 98 |
| 5 | 2-Methylphenylboronic acid | 2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 85 |
| 6 | 3,4-Difluorophenylboronic acid | 2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)benzofuran | 89 |
| 7 | 3,5-Difluorophenylboronic acid | 2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)benzofuran | 92 |
Reaction conditions: 2-(4-bromophenyl)benzofuran (1.0 eq.), arylboronic acid (1.6 eq.), Pd(II) complex (3 mol%), K₂CO₃ (2.0 eq.), EtOH/H₂O (1:1), 80 °C, 4 h.[3]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Reaction of this compound
References
Application Notes and Protocols for the Regioselective Bromination of Benzofuran
Abstract
Benzofuran (B130515) is a privileged heterocyclic scaffold prevalent in numerous biologically active compounds and pharmaceutical agents. The functionalization of the benzofuran core via bromination is a critical step in the synthesis of a wide array of derivatives, enabling further molecular diversification through cross-coupling reactions, nucleophilic substitutions, and other transformations. The regioselectivity of benzofuran bromination is highly dependent on the choice of brominating agent and reaction conditions, allowing for targeted synthesis of specific isomers. This document provides detailed experimental protocols for the selective bromination of benzofuran at the C2 and C5 positions, as well as a common multi-step synthesis for the C3 isomer, complete with quantitative data and mechanistic insights.
Introduction
The benzofuran ring system is susceptible to electrophilic attack. The furan (B31954) ring is generally more reactive than the benzene (B151609) ring. Theoretical studies and experimental evidence indicate that the C2 position of the furan moiety is the most electron-rich and kinetically favored site for electrophilic substitution. However, under different conditions, bromination can be directed to the benzene ring, primarily at the C5 position. Direct bromination at the C3 position is challenging due to the lower electron density compared to the C2 position and often requires multi-step synthetic strategies. This application note details reliable methods to achieve regioselective bromination, providing researchers with the tools to synthesize key bromobenzofuran intermediates.
Regioselective Bromination Protocols
The selection of the appropriate bromination method is crucial for achieving the desired regioselectivity. The following protocols outline procedures for the synthesis of 2-bromo, 5-bromo, and 3-bromobenzofuran.
Method 1: Electrophilic Bromination at the C2-Position
This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent to achieve selective bromination at the C2 position of the furan ring. Acetonitrile (B52724) (CH₃CN) promotes the formation of an electrophilic bromine species from NBS.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.0 eq.) in anhydrous acetonitrile to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes. It is critical to maintain the reaction temperature below 5°C during the addition.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any remaining NBS.
-
Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers and wash once with brine (saturated aqueous NaCl).
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with hexanes or a hexane/ethyl acetate gradient, to yield pure 2-bromobenzofuran.
-
Method 2: Electrophilic Bromination at the C5-Position
This protocol describes the electrochemical bromination of benzofuran, which favors substitution on the benzene ring to selectively yield 5-bromobenzofuran (B130475).[1]
Experimental Protocol:
-
Electrolyte Solution: Prepare an electrolyte solution of ammonium (B1175870) bromide (NH₄Br) in a 100:1 mixture of acetic acid (AcOH) and water (H₂O).
-
Electrochemical Cell: Set up a divided electrochemical cell with a platinum anode and a carbon cathode.
-
Reaction Setup: Add the electrolyte solution and benzofuran (1.0 eq.) to the anode compartment.
-
Electrolysis: Apply a constant current to the cell. The total charge passed should be monitored, with approximately 2 F/mol required for mono-bromination.
-
Monitoring: Monitor the reaction progress by GC-MS to observe the formation of 5-bromobenzofuran and the consumption of the starting material.
-
Work-up:
-
Upon completion, pour the reaction mixture into a larger volume of ice-water.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and brine.
-
-
Purification:
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure 5-bromobenzofuran.
-
Method 3: Synthesis of 3-Bromobenzofuran (Multi-step)
Direct bromination at the C3 position of benzofuran is often low-yielding and non-selective. A common and reliable method involves the debromination of 2,3-dibromobenzofuran, which is synthesized from 2,3-dibromo-2,3-dihydrobenzofuran (B8581267).
Step 3a: Synthesis of 2,3-dibromo-2,3-dihydrobenzofuran
-
Reaction Setup: Dissolve benzofuran (1.0 eq.) in a suitable non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0°C and add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 1 hour, during which the color of the bromine should fade.
-
Work-up: Wash the reaction mixture with a 0.01 N aqueous sodium thiosulfate solution, followed by water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from petroleum ether gives pure 2,3-dibromo-2,3-dihydrobenzofuran.
Step 3b: Synthesis of 3-bromobenzofuran
-
Reaction Setup: Dissolve 2,3-dibromo-2,3-dihydrobenzofuran (1.0 eq.) in ethanol (B145695) in a round-bottom flask and cool to 0°C.
-
Reagent Addition: Prepare a solution of potassium hydroxide (B78521) (2.0 eq.) in ethanol and add it dropwise to the solution of the dibromide at 0°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the organic phase to yield 3-bromobenzofuran, which can be further purified by flash column chromatography if necessary.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the regioselective bromination of benzofuran.
| Parameter | C2-Bromination | C5-Bromination | C3-Bromination (Overall) |
| Product | This compound | 5-Bromobenzofuran | 3-Bromobenzofuran |
| Brominating Agent | N-Bromosuccinimide (NBS) | NH₄Br (in situ Br₂) | Br₂ followed by KOH |
| Solvent | Acetonitrile (CH₃CN) | Acetic Acid / Water | CS₂ then Ethanol |
| Temperature | 0°C to Room Temp. | Room Temperature | 0°C to Reflux |
| Reaction Time | 3 - 5 hours | Dependent on current | ~3 hours |
| Typical Yield | 80 - 90% | 70 - 80% | 75 - 85% |
| Workup | Aqueous quench and extraction | Aqueous quench and extraction | Aqueous quench and extraction |
| Purification | Flash Chromatography | Flash Chromatography | Flash Chromatography |
Visualizations
Experimental Workflow
The logical workflow for the selective bromination of benzofuran is determined by the desired product isomer, which dictates the choice of reagents and reaction conditions.
Caption: Regioselective synthesis of bromobenzofuran isomers.
Mechanism of Electrophilic Aromatic Substitution
The bromination of benzofuran proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is determined by the stability of the resulting cationic intermediate (sigma complex). Attack at C2 is generally favored due to the formation of a more stable intermediate where the positive charge is better delocalized.
Caption: Electrophilic bromination pathways of benzofuran.
References
Application Notes: Derivatization of 2-Bromobenzofuran for Biological Screening
Introduction
Benzofuran (B130515) is a vital heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide range of pharmacological properties. Its derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities, making them highly attractive targets in drug discovery. 2-Bromobenzofuran serves as a versatile and crucial starting material for the synthesis of diverse libraries of benzofuran derivatives. Through modern cross-coupling reactions, the bromine atom at the 2-position can be readily substituted, allowing for the systematic exploration of the chemical space around the benzofuran core to identify novel therapeutic agents.
This document provides detailed protocols for the derivatization of this compound using palladium-catalyzed cross-coupling reactions and summarizes the biological activities of the resulting compounds.
Key Derivatization Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The following methods are particularly effective for derivatizing this compound.
-
Suzuki-Miyaura Coupling: Forms a C-C bond between this compound and an organoboron compound (e.g., boronic acid or ester), ideal for synthesizing 2-arylbenzofurans.[1][2]
-
Sonogashira Coupling: Creates a C-C bond between this compound and a terminal alkyne, yielding 2-alkynylbenzofuran derivatives.[3][4][5]
-
Buchwald-Hartwig Amination: Forms a C-N bond between this compound and a primary or secondary amine, producing 2-aminobenzofuran derivatives.[6][7]
General Workflow for Derivatization and Screening
The overall process involves the synthesis of a compound library from a common starting material, followed by systematic biological evaluation to identify lead compounds.
Experimental Protocols
Note: These are general protocols and may require optimization based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for 2-Arylbenzofurans
This protocol describes the synthesis of 2-arylbenzofurans from this compound and an arylboronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a suitable ligand (e.g., SPhos, 6 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., dioxane). For aqueous systems, a solvent mixture like Dioxane/H₂O (4:1) can be used.
-
Heat the mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylbenzofuran.
Protocol 2: Sonogashira Coupling for 2-Alkynylbenzofurans
This protocol details the synthesis of 2-alkynylbenzofurans from this compound and a terminal alkyne.[3][5]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (CuI, 2.5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for 2-Aminobenzofurans
This protocol outlines the synthesis of 2-aminobenzofurans from this compound and a primary or secondary amine.[6][7][8]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the mixture to the required temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Screening Data
The derivatization of this compound has yielded compounds with significant activity across several therapeutic areas.
Table 1: Anti-Alzheimer's Activity of 2-Arylbenzofuran Derivatives
Data shows inhibitory activity against key enzymes implicated in Alzheimer's disease.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 8 | BACE1 | > 0.087 | [9] |
| Compound 19 | BACE1 | > 0.087 | [9] |
| Compound 20 | BACE1 | 0.043 | [9] |
| Baicalein (Ref) | BACE1 | 0.087 | [9] |
Table 2: Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.
| Derivative Class / Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 17i (LSD1 Inhibitor) | MCF-7 (Breast) | 2.90 | [10] |
| MGC-803 (Gastric) | 5.85 | [10] | |
| H460 (Lung) | 2.06 | [10] | |
| A549 (Lung) | 5.74 | [10] | |
| Compound 1 (3-Bromomethyl) | K562 (Leukemia) | 5.0 | [11] |
| HL60 (Leukemia) | 0.1 | [11] | |
| Compound 10d (Amide derivative) | MCF-7 (Breast) | Selective | [6] |
| Compound 12b (Amide derivative) | A549 (Lung) | Excellent | [6] |
| Compound 16 (Piperazine hybrid) | A549 (Lung) | 0.12 | [12] |
| SGC7901 (Gastric) | 2.75 | [12] | |
| Compound B4 | MDA-MB-232 (Breast) | 54.51 µg/mL | [4] |
| Compound B5 | MDA-MB-232 (Breast) | 45.43 µg/mL | [4] |
| MCF-7 (Breast) | 40.21 µg/mL | [4] |
Table 3: Antimicrobial Activity of 2-Arylbenzofuran Derivatives
These compounds have shown considerable activity against drug-resistant bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcomoracin | MRSA (Methicillin-resistant S. aureus) | 0.78 | [13] |
| Hydrophobic 2-Arylbenzofurans (6 compounds) | VRE (Vancomycin-resistant enterococci) | 3.13 - 6.25 | [1][14] |
| Hydrophobic 2-Arylbenzofurans (5 compounds) | MRSA | 3.13 (MIC₈₀) | [1][14] |
| Cicerfuran | Bacillus subtilis, Pseudomonas syringae | 25 | [3] |
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromobenzofuran
Welcome to the technical support center for the synthesis of 2-Bromobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors. A systematic evaluation of your reaction parameters is crucial.[1]
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Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present, consider extending the reaction time or increasing the molar equivalent of the brominating agent.[1]
-
-
Suboptimal Reaction Temperature: The temperature may not be ideal for the specific synthetic route.
-
Solution: For electrophilic bromination, the reaction may require cooling to control reactivity. For metal-catalyzed reactions, a temperature screen might be necessary to find the optimal balance between reaction rate and potential decomposition.[1]
-
-
Product Degradation: Benzofurans can be sensitive to certain conditions.
-
Solution: If using a strongly acidic workup, perform it quickly as benzofurans can be acid-sensitive.[1] Avoid unnecessarily high temperatures or prolonged reaction times which can lead to decomposition.
-
-
Loss During Work-up and Purification: Significant product loss can occur during extraction and purification steps.
-
Solution: Minimize the number of transfer steps. Ensure your extraction solvent is appropriate and perform multiple extractions for complete recovery. Optimize column chromatography conditions to avoid product loss on the column.[1]
-
-
Catalyst Inactivity (for metal-catalyzed routes): The catalyst may be degraded or inappropriate for the substrate.
-
Solution: Use fresh, high-quality catalysts. For palladium-catalyzed reactions, ensure anaerobic conditions to prevent catalyst deactivation. A co-catalyst, such as copper iodide (CuI) in Sonogashira couplings, might be essential.
-
Question 2: My crude product contains significant amounts of unreacted starting material. What should I do?
Answer: The presence of unreacted starting material, such as benzofuran (B130515) or a phenol (B47542) precursor, points to an incomplete reaction.
-
Insufficient Brominating Agent: Not enough brominating agent was used to fully convert the starting material.
-
Solution: Consider slightly increasing the molar equivalents of your bromine source.
-
-
Reaction Time: The reaction may not have been allowed to run long enough.
-
Solution: Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC-MS.
-
Question 3: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve selectivity?
Answer: Side product formation is a common challenge, often due to the reaction conditions favoring alternative pathways.
-
Isomeric Byproducts: In electrophilic bromination of a substituted benzofuran, bromination can occur at other positions on the ring system, such as the 5- or 7-position.[2]
-
Solution: Modifying the solvent, temperature, or the brominating agent can influence the regioselectivity of the reaction.
-
-
Homocoupling: In metal-catalyzed cross-coupling reactions, homocoupling of starting materials can be a significant side reaction.
-
Solution: Adjusting the catalyst-to-ligand ratio, changing the solvent, or running the reaction at a lower concentration can sometimes minimize homocoupling.
-
-
Degradation Products: As mentioned, benzofurans can degrade under harsh conditions.
-
Solution: Ensure mild workup conditions and purify the product promptly after the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary strategies for the synthesis of this compound are:
-
Copper-Catalyzed Cyclization: A highly effective method involves the copper-catalyzed intramolecular cyclization of 2-(2,2-dibromovinyl)phenols. This approach is noted for its efficiency in forming the 2-bromo-substituted benzofuran core.[3]
-
Electrophilic Bromination of Benzofuran: This is a more direct approach where benzofuran is treated with a brominating agent. However, controlling regioselectivity to favor bromination at the 2-position over other positions can be a challenge.
Q2: How can I purify crude this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. Common techniques include:
-
Flash Column Chromatography: This is an excellent method for separating closely related isomers and other impurities. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.
-
Recrystallization: This can be a simple and cost-effective method for removing minor impurities, provided a suitable solvent system can be found.
-
Vacuum Distillation: This technique is suitable for purifying this compound, which is a liquid at room temperature, especially if the impurities are non-volatile.
Q3: What are the key differences in the NMR spectra of this compound and its common isomeric byproducts?
A3: ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. In the spectrum of this compound, the characteristic singlet for the proton at the 2-position will be absent. In contrast, isomers like 5-Bromobenzofuran or 7-Bromobenzofuran will show this singlet, but will have distinct splitting patterns in the aromatic region corresponding to the protons on the benzene (B151609) ring. Mass spectrometry can confirm that the products are isomers, as they will have the same molecular ion peak.[2]
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially for long-term storage.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of benzofuran derivatives, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | bpy | - | Toluene (B28343) | 90 | - | Good to Excellent[4] |
| PdCl₂(PPh₃)₂ | - | NEt₃ | - | - | - | - |
| Pd₂(dba)₃ | IPr | Cs₂CO₃ | o-xylene | 100 | - | Nearly full conversion |
Table 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives
| Catalyst | Co-catalyst/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper | - | Cs₂CO₃ | Pyridine | - | - | - |
| CuI | - | - | - | - | - | - |
| Cu(OTf)₂·H₂O | 1,10-phenanthroline | - | DMF | - | - | Efficient yields |
Table 3: Purification Method Comparison for 2-Bromo-3-methylbenzofuran
| Purification Technique | Typical Starting Purity (GC-MS) | Expected Final Purity (GC-MS) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >98% | 70-90% | Simple, cost-effective, good for minor impurities. | Potential for significant product loss in mother liquor. |
| Flash Column Chromatography | 70-90% | >99% | 60-85% | Excellent for separating closely related impurities. | More time-consuming and requires more solvent. |
| Vacuum Distillation | 80-95% | >98% | 75-95% | Effective for thermally sensitive compounds. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound from 2-(2,2-dibromovinyl)phenol (B8367773) (Lautens et al. approach)
This protocol is based on the seminal strategy reported by Lautens and coworkers.[3]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon), add the 2-(2,2-dibromovinyl)phenol substrate, a copper(I) catalyst (e.g., CuI), and a suitable ligand (if required).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene or DMF) followed by a suitable base (e.g., Cs₂CO₃ or K₂CO₃).
-
Reaction: Stir the mixture at the optimized temperature (this may range from room temperature to elevated temperatures) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Electrophilic Bromination of Benzofuran
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve benzofuran in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) and cool the solution in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent to the cooled benzofuran solution.
-
Reaction: Stir the reaction mixture at a low temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution) to remove any excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Systematic workflow for product purification.
References
Technical Support Center: Bromination of Benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of benzofuran (B130515) bromination.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of benzofuran and its derivatives, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low Yield of the Desired Monobrominated Benzofuran
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or GC-MS to ensure the complete consumption of the starting material. - Increase the reaction time or temperature cautiously, while monitoring for the formation of side products. |
| Suboptimal Reagent Choice | - For C2-bromination, N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (B52724) or DMF is often effective. - For substrates prone to over-bromination, consider using a milder brominating agent or a bromine source that provides a low concentration of Br₂ in situ. |
| Poor Reaction Conditions | - Ensure anhydrous conditions, as water can react with some brominating agents and affect the reaction outcome. - Optimize the reaction temperature. Low temperatures (e.g., 0°C) can improve selectivity for the desired product. |
| Work-up and Purification Losses | - Quench the reaction carefully with a reducing agent like sodium thiosulfate (B1220275) to remove excess bromine or NBS. - Employ appropriate purification techniques, such as flash column chromatography, to separate the desired product from unreacted starting material and side products. |
Issue 2: Formation of Multiple Brominated Products (Over-bromination)
| Potential Cause | Suggested Solution |
| Excess Brominating Agent | - Use a stoichiometric amount (1.0-1.05 equivalents) of the brominating agent for monobromination. - Add the brominating agent portion-wise to maintain a low concentration throughout the reaction. |
| Reaction Conditions Too Harsh | - Lower the reaction temperature to reduce the rate of subsequent bromination reactions. - For base-catalyzed reactions that can lead to a mixture of mono-, di-, and tribromo derivatives, consider alternative methods. |
| Activated Benzofuran Ring | - Benzofurans with electron-donating substituents are more susceptible to over-bromination. Use milder reaction conditions and carefully control the stoichiometry. |
Issue 3: Incorrect Regioselectivity (e.g., Bromination at the Wrong Position)
| Potential Cause | Suggested Solution |
| Competition between Electrophilic Aromatic Substitution and Radical Bromination | - For 3-methylbenzofuran (B1293835), use polar solvents (e.g., acetonitrile) for electrophilic bromination at the C2-position. - For benzylic bromination at the 3-methyl group, use a non-polar solvent (e.g., carbon tetrachloride) with a radical initiator like AIBN.[1] |
| Influence of Substituents | - Electron-donating groups on the benzene (B151609) ring can activate it towards electrophilic attack. To favor bromination on the furan (B31954) ring, use conditions known to be selective for that moiety. |
| Formation of Addition Products | - The formation of 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) can occur, especially with Br₂. This adduct can sometimes be converted to the desired 2-bromobenzofuran.[2] |
Issue 4: Formation of 2,3-Dibromo-2,3-dihydrobenzofuran Adduct
| Potential Cause | Suggested Solution |
| Reaction with Molecular Bromine | - This is a common side product when using Br₂. Its formation can be favored in certain solvents. - Electrolysis of benzofuran in CH₂Cl₂/H₂O or AcOH/H₂O with NaBr or NH₄Br can exclusively yield the 2,3-dibromo-2,3-dihydrobenzofuran.[2] |
| Conversion to Desired Product | - In some cases, the dihydro-dibromo adduct can be treated with a base to eliminate HBr and form this compound. |
Issue 5: Ring Cleavage of the Benzofuran Moiety
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | - Strong Lewis acids like BBr₃ can cause cleavage of the ether linkage in benzofurans.[3] Avoid these reagents if bromination is the desired outcome. - High temperatures and prolonged reaction times can lead to degradation. |
| Incompatible Reagents | - Ensure that the chosen brominating agent and reaction conditions are compatible with the benzofuran ring system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of benzofuran?
A1: The most common side reactions include:
-
Over-bromination: Formation of dibromo- and tribromo-benzofurans.
-
Incorrect regioselectivity: For substituted benzofurans, bromination can occur at different positions on the furan ring (C2 or C3), on the benzene ring, or on a side chain (benzylic bromination).
-
Addition reactions: Formation of 2,3-dibromo-2,3-dihydrobenzofuran.[2][4]
-
Ring cleavage: Under very harsh conditions, the ether linkage of the benzofuran ring can be cleaved.[3]
Q2: How can I selectively achieve C2-bromination of benzofuran?
A2: C2-bromination is typically achieved through electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at a controlled temperature (often 0°C to room temperature) is a common and effective method.[1]
Q3: How can I achieve benzylic bromination on a substituted benzofuran, like 3-methylbenzofuran?
A3: Benzylic bromination occurs via a free-radical mechanism. This can be achieved by using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.[1]
Q4: What is the role of the solvent in controlling the regioselectivity of bromination?
A4: The solvent plays a crucial role in determining the reaction pathway. Polar solvents favor electrophilic aromatic substitution, leading to bromination on the aromatic rings. Non-polar solvents are preferred for free-radical reactions, such as benzylic bromination.
Q5: My reaction with Br₂ gives a mixture of products. What are my alternatives?
A5: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than molecular bromine (Br₂) for many applications. It can provide a low, steady concentration of bromine, which helps to minimize over-bromination and other side reactions. Phenyltrimethylammonium tribromide is another alternative that can be easier and safer to handle than liquid bromine.[5]
Data Presentation
Table 1: Regioselectivity in the Bromination of 3-Methylbenzofuran
| Brominating Agent | Solvent | Initiator/Catalyst | Major Product | Minor Product(s) | Reference |
| NBS | Acetonitrile | None | 2-Bromo-3-methylbenzofuran | - | [1] |
| NBS | CCl₄ | AIBN | 3-(Bromomethyl)benzofuran | 2-Bromo-3-methylbenzofuran | [1] |
Table 2: Product Distribution in the Electro-bromination of Benzofuran
| Solvent System | Electrolyte | Product(s) | Notes | Reference |
| AcOH/H₂O (100/1) | NH₄Br | 5-Bromobenzofuran, 5,7-Dibromobenzofuran | Product depends on the amount of electricity passed. | [2] |
| CH₂Cl₂/H₂O (1/1) | NaBr or NH₄Br | 2,3-Dibromo-2,3-dihydrobenzofuran | Exclusive formation of the addition product. | [2] |
| AcOH/H₂O (10/1) | NaBr or NH₄Br | 2,3-Dibromo-2,3-dihydrobenzofuran | Exclusive formation of the addition product. | [2] |
Experimental Protocols
Protocol 1: Selective C2-Bromination of 3-Methylbenzofuran [1]
Materials:
-
3-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Add deionized water and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Selective Benzylic Bromination of 3-Methylbenzofuran [1]
Materials:
-
3-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Anhydrous Carbon Tetrachloride
-
Azobisisobutyronitrile (AIBN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous carbon tetrachloride.
-
Add NBS (1.05 eq.) and a catalytic amount of AIBN (e.g., 0.05 eq.).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide (B58015) and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the bromination of benzofuran.
Caption: Troubleshooting decision tree for benzofuran bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
Overcoming low reactivity of 2-Bromobenzofuran in coupling reactions
Welcome to the technical support center for overcoming challenges associated with the low reactivity of 2-bromobenzofuran in cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in successfully utilizing this versatile building block.
General FAQs
Q1: Why does this compound exhibit low reactivity in palladium-catalyzed coupling reactions?
A1: The low reactivity of this compound is primarily attributed to the electron-rich nature of the benzofuran (B130515) ring system. This high electron density can make the oxidative addition step, the initial and often rate-limiting step in many palladium-catalyzed coupling cycles, more difficult compared to electron-deficient aryl halides. Additionally, the oxygen atom in the benzofuran ring can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.
Q2: What are the initial steps to consider when a coupling reaction with this compound fails or gives a low yield?
A2: When encountering issues, a systematic approach to troubleshooting is recommended. Key areas to investigate include the catalyst system (palladium source and ligand), reaction conditions (solvent, base, and temperature), and the purity of all reagents. Often, switching to a more active catalyst system, such as one with a bulky, electron-rich phosphine (B1218219) ligand, or increasing the reaction temperature can significantly improve yields.[1][2] Rigorous degassing of the reaction mixture to remove oxygen is also crucial to prevent catalyst deactivation.[1][3]
Q3: Are there alternatives to palladium catalysis for activating this compound?
A3: Yes, nickel-catalyzed cross-coupling reactions can be an effective alternative.[4][5][6] Nickel catalysts can exhibit different reactivity profiles and may be more effective for activating the C-Br bond in electron-rich heterocycles like benzofuran.[4][5][6] Another powerful strategy is to convert the this compound into a more reactive organometallic intermediate via metal-halogen exchange. This typically involves lithiation with an organolithium reagent like n-butyllithium at low temperatures, followed by reaction with an electrophile.[7][8][9]
Below is a general workflow for troubleshooting common issues in coupling reactions involving this compound.
Caption: General workflow for troubleshooting low yields.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. What specific factors should I investigate?
A: For low yields in Suzuki couplings with this compound, consider the following:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more robust system. Buchwald-type ligands, which are bulky and electron-rich (e.g., SPhos, XPhos), in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst, can significantly enhance the rate of oxidative addition.[1]
-
Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ or Na₂CO₃.[1] The base's solubility is also important; using an aqueous solution of the base can be beneficial.[1]
-
Solvent: Aprotic polar solvents are generally preferred. A mixture of a solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is a common and effective choice.[1][10]
-
Temperature: These reactions may require higher temperatures (e.g., 90-110 °C) to proceed efficiently.[10][11]
Q: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction vessel and solvents are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] Slow addition of the boronic acid to the reaction mixture can also help minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
The following diagram illustrates the key components for a successful Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 9. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromobenzofuran by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-bromobenzofuran using column chromatography. Below you will find a troubleshooting guide and frequently asked questions to address common challenges encountered during this experimental procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of this compound | Compound degradation on silica (B1680970) gel: Benzofurans can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] | - Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent and add ~1% triethylamine (B128534) to neutralize the acidic sites.[1]- Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360).[1]- Minimize contact time: Employ flash chromatography to reduce the time the compound spends on the column.[1][2] |
| Product is highly non-polar and eluted with the solvent front: The chosen eluent system may be too polar. | - Check the first few fractions: The compound may have eluted very quickly.- Use a less polar eluent system: Start with 100% hexanes or a very low percentage of a more polar solvent.[3] | |
| Product is very polar and stuck to the column: The chosen eluent system may not be polar enough. | - Increase eluent polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[4]- Perform a "methanol purge": After collecting the expected fractions, flush the column with 100% methanol (B129727) to elute highly retained compounds.[5] | |
| Poor Separation of this compound from Impurities | Inappropriate eluent system: The polarity of the mobile phase is not optimized for separation. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.2-0.4 for this compound.[1][6]- Use a shallow gradient: A gradual increase in solvent polarity can improve the separation of closely related compounds.[1][7] |
| Column overloading: Too much crude sample was loaded onto the column.[4] | - Use an appropriate amount of crude material: A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude sample weight.[4] | |
| Poorly packed column: Cracks or channels in the silica bed lead to bypassing of the stationary phase.[4][8] | - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3][4] The wet slurry method is often recommended to avoid these issues.[6][9] | |
| Streaky Bands or Tailing on TLC and Column | Sample is too concentrated: Overly concentrated sample application can lead to poor separation.[4] | - Dilute the sample: Load a more dilute solution of your crude product.[4] |
| Interaction with acidic silica: The compound may be interacting with the stationary phase. | - Add a modifier to the eluent: A small amount of a neutralizer like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.[4][5] | |
| Product Elutes as an Oil Instead of a Solid | Presence of residual solvent: Solvents from the column can prevent crystallization. | - Dry under high vacuum: Ensure all residual eluent is removed by placing the sample under a high vacuum for an extended period.[1] |
| Presence of impurities: Even small amounts of impurities can inhibit crystallization. | - Trituration: Add a solvent in which this compound is poorly soluble but the impurities are soluble, and stir to induce precipitation.[1]- Re-purify: If significant impurities are still present, a second purification step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A typical starting eluent system for brominated aromatic compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[3][10] A specific protocol for a related compound, this compound, suggests an eluent of ethyl acetate/petroleum ether at a 1:20 ratio.[11] It is highly recommended to first determine the optimal solvent system using TLC.[6]
Q2: How do I prepare the column for chromatography?
There are two common methods for packing a chromatography column: the dry pack method and the wet slurry method.[6][8] The wet slurry method is often preferred as it helps to prevent the formation of air bubbles and cracks in the stationary phase.[6][9] This involves preparing a slurry of silica gel in the initial, non-polar eluent and pouring it into the column.[3]
Q3: What are the best methods for loading my crude this compound onto the column?
There are two primary methods for sample loading: wet loading and dry loading.[12]
-
Wet loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the stationary phase.[12][13]
-
Dry loading: The crude product is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the column.[3][12][13] Dry loading is often recommended if the sample is not very soluble in the initial eluent.
Q4: How can I monitor the separation during the chromatography process?
The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[14] By spotting the collected fractions on a TLC plate and visualizing them (e.g., under a UV lamp), you can determine which fractions contain the pure this compound.[4]
Q5: My this compound seems to be degrading on the silica gel. What can I do?
Benzofuran derivatives can be sensitive to the acidic nature of silica gel.[1] To mitigate degradation, you can:
-
Deactivate the silica gel: Wash the silica gel with a solvent mixture containing a small amount of a base like triethylamine (~1%) before packing the column.[1]
-
Use a different stationary phase: Neutral alumina is a less acidic alternative to silica gel.[1]
-
Minimize contact time: Use flash chromatography to speed up the elution process.[1][2]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a prepared solvent system (e.g., 20:1 hexanes:ethyl acetate). Ensure the solvent level is below the spot.
-
Visualization: After the solvent front nears the top of the plate, remove it and mark the front. Visualize the spots under a UV lamp (254 nm).[4]
-
Optimization: Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.[6]
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.[3]
-
Add a thin layer of sand (approx. 1 cm).[3]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or a 20:1 ethyl acetate/petroleum ether mixture).[3][11]
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[3]
-
Add another layer of sand on top of the packed silica.[3][14]
-
-
Sample Loading:
-
Elution:
-
Isolation:
Visualization
Caption: Troubleshooting workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-BROMO-1-BENZOFURAN | 54008-77-4 [chemicalbook.com]
- 12. chromtech.com [chromtech.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Bromobenzofuran
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and troubleshooting common issues encountered during the Suzuki coupling of 2-Bromobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for the Suzuki coupling of this compound?
A typical catalyst loading for palladium-catalyzed Suzuki coupling reactions ranges from 0.5 to 5 mol%. For substrates like this compound, a good starting point is often between 1 and 3 mol%.[1][2] However, the optimal loading can be influenced by the specific catalyst, ligand, and reaction conditions. In some cases, catalyst loading can be lowered significantly, even to 0.0025 mol%, without a loss of efficiency.[3]
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of this compound?
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][4] The choice of ligand is crucial, especially for electron-rich substrates like this compound. Bulky and electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or P(tBu)₃ can be more effective than PPh₃ in accelerating the oxidative addition step.[4] For general purposes, Pd(PPh₃)₄ and PdCl₂(dppf) are good starting points.[4]
Q3: What are the most common side reactions, and how can they be minimized?
The most common side reactions in the Suzuki coupling of this compound are:
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid. This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the best preventative measure.[4][5]
-
Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom. This can be caused by certain bases or impurities. Screening different bases and ensuring high purity of all reagents can mitigate this issue.[4][6]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol (B44631) esters) can reduce this side reaction.[5]
Q4: How critical is the choice of base and solvent?
The choice of base and solvent is critical for the transmetalation step. A combination of a base like K₃PO₄ or Cs₂CO₃ in a solvent mixture such as 1,4-dioxane (B91453) and water is often effective.[4] Weaker bases like Na₂CO₃ may require higher temperatures or longer reaction times.[4] The solvent system affects the solubility of reagents and can influence reaction rates. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is often optimal.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The active Pd(0) species is not being generated or has been deactivated. | Ensure the palladium source is of good quality and from a fresh batch. Thoroughly degas the solvent and reaction mixture to remove oxygen.[4] |
| Poor Substrate Reactivity: this compound is an electron-rich heterocycle, which can lead to a sluggish oxidative addition step. | Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos). Increase the reaction temperature.[4] | |
| Boronic Acid/Ester Instability: The boronic acid may be degrading. | Use fresh or recrystallized boronic acid. Consider using more stable boronate esters.[5] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction setup.[4][5] |
| Dehalogenation of this compound: Certain bases or impurities acting as hydride sources. | Screen different bases and ensure the purity of all reagents and solvents.[4][6] | |
| Protodeboronation: Degradation of the boronic acid. | Use high-purity boronic acid or a more stable boronate ester.[5] | |
| Inconsistent Results | Variable Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. | Use reagents from a reliable source and ensure they are stored correctly. |
| Inefficient Mixing: Inadequate stirring can lead to localized concentrations of reagents. | Ensure vigorous and consistent stirring throughout the reaction.[5] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on the Suzuki Coupling of 2-(4-Bromophenyl)benzofuran with 4-Methoxyphenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 |
| 2 | Pd(OAc)₂ | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 |
| 3 | Pd(II) Complex | 1 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |
| 4 | Pd(II) Complex | 2 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 93 |
| 5 | Pd(II) Complex | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 |
| 6 | Pd(II) Complex | 4 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 |
Data adapted from a study on a structurally similar substrate, 2-(4-bromophenyl)benzofuran.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
Preventing debromination of 2-Bromobenzofuran during reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted debromination of 2-bromobenzofuran during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination is a common side reaction where the bromine atom at the 2-position of the benzofuran (B130515) ring is replaced by a hydrogen atom. This leads to the formation of benzofuran as an undesired byproduct, which reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of debromination of this compound?
A2: Several factors can contribute to debromination, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. Key causes include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of side reactions, including debromination.[1]
-
Choice of Base: The type and strength of the base are critical. Strong bases can sometimes promote the formation of palladium hydride species, which are often implicated in the debromination pathway.
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its ligands can influence the relative rates of the desired coupling reaction and the undesired debromination.
-
Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors (e.g., water, alcohols) can lead to reductive debromination.[2][3]
Q3: How can I detect and quantify the extent of debromination?
A3: The extent of debromination can be monitored and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To qualitatively follow the progress of the reaction and visualize the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the desired product and the debrominated benzofuran, and to quantify their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the debrominated byproduct by integrating characteristic signals.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing debromination during reactions with this compound.
| Issue | Potential Cause | Suggested Solution |
| Significant formation of benzofuran byproduct | Reaction temperature is too high. | Gradually lower the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and suppression of the side reaction. |
| Inappropriate base. | If using a strong base (e.g., NaOH, NaOt-Bu), consider switching to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] | |
| Suboptimal catalyst/ligand system. | Screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can sometimes favor the desired cross-coupling over debromination.[4] | |
| Presence of water or other proton sources. | Use anhydrous solvents and ensure all reagents are thoroughly dried. Degas solvents to remove dissolved oxygen. | |
| Low or no yield of the desired product | Inactive catalyst. | Use a fresh batch of palladium catalyst or consider a pre-catalyst that is activated in situ. |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants, catalyst, and base are used. An excess of the coupling partner (e.g., boronic acid in a Suzuki reaction) is often beneficial. | |
| Reaction is slow or does not go to completion | Low reaction temperature. | While high temperatures can cause debromination, a certain temperature is required for the reaction to proceed. Gradually increase the temperature while monitoring for byproduct formation. |
| Poor quality reagents. | Ensure the purity of all starting materials, including this compound. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can affect the yield of cross-coupling reactions, which is indirectly related to minimizing side reactions like debromination.
Table 1: Effect of Palladium Catalyst on the Yield of a Suzuki Coupling Reaction
Reaction: 2-(4-Bromophenyl)benzofuran with 4-methoxyphenylboronic acid.
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 |
| 3 | Pd(II) complex[5] | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |
Table 2: Effect of Solvent and Base on the Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene
| Entry | Solvent | Base | Additive | Temperature (°C) | Yield (%) |
| 1 | Water | KOH | TBAB | 100 | 75 |
| 2 | Water | Et₃N | TBAB | 100 | 92 |
| 3 | DMF | KOH | TBAB | 130 | 78 |
| 4 | DMF | Et₃N | TBAB | 130 | 96 |
| 5 | Toluene | KOH | TBAB | 110 | 0 |
| 6 | Toluene | Et₃N | TBAB | 110 | 4 |
Data adapted from a study on a similar benzofuran derivative.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Coupling of this compound with an Alkene
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Proposed mechanism for debromination during a palladium-catalyzed cross-coupling reaction.
Caption: A troubleshooting workflow for addressing the debromination of this compound.
References
Technical Support Center: Heck Reactions Involving 2-Bromobenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Heck reactions involving 2-bromobenzofuran.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is not showing any product formation. What are the initial checks I should perform?
A1: A complete lack of reactivity in a Heck reaction can often be attributed to fundamental issues with the reaction setup or reagents.[1][2] Start by verifying the integrity of your palladium catalyst; palladium(0) species are sensitive to air and moisture.[2] Ensure that you are using an inert atmosphere (e.g., Nitrogen or Argon) and that your solvent is anhydrous.[3] Re-evaluate the purity of your this compound and the alkene coupling partner. Finally, confirm that the reaction temperature is appropriate for the specific catalyst and substrates you are using.[4]
Q2: I am observing very low yields in my Heck reaction. What are the most common causes?
A2: Low yields are a frequent issue and can stem from several factors.[5] The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[3][6] Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion.[5] Additionally, side reactions like hydrodehalogenation (reduction of the aryl bromide) or homocoupling of the starting materials can consume the reactants and reduce the desired product's yield.[4] Catalyst deactivation, often indicated by the formation of palladium black, is another common culprit.[2][4]
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is a sign of palladium catalyst decomposition and aggregation.[2][4] This leads to a loss of catalytic activity and can halt the reaction. High temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio can accelerate this process.[2][4] Consider using a more robust ligand, lowering the reaction temperature, or employing a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) which can sometimes help stabilize the palladium catalyst.[4][6]
Q4: I am getting a mixture of regioisomers in my product. How can I improve the selectivity of the reaction?
A4: The regioselectivity of the Heck reaction, particularly with unsymmetrical alkenes, can be challenging to control. The choice of ligand plays a crucial role in determining which isomer is favored.[7] Steric and electronic factors of both the this compound and the alkene also influence the outcome. Screening different phosphine (B1218219) ligands (monodentate vs. bidentate) or N-heterocyclic carbene (NHC) ligands is a common strategy to improve regioselectivity.[8][9]
Q5: What are the most common side reactions in the Heck coupling of this compound, and how can I minimize them?
A5: Common side reactions include:
-
Hydrodehalogenation: The bromine atom on the benzofuran (B130515) is replaced by a hydrogen atom. This can be minimized by ensuring anhydrous conditions and using high-purity reagents.[4]
-
Homocoupling: Two molecules of the alkene or two molecules of the this compound couple with each other. This is often promoted by the presence of oxygen, so rigorous degassing of the reaction mixture is essential.[4]
-
Alkene Isomerization: The double bond in the product can migrate to a different position. The addition of certain bases or silver salts can sometimes suppress this side reaction.[8]
Troubleshooting Guide
Problem: Low to No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to Pd(0).[8] Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[10] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the substrate. Screen a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos) or consider N-heterocyclic carbene (NHC) ligands.[3][4] |
| Incorrect Base | The strength and type of base are crucial. For aryl bromides, stronger bases are often required. Screen both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DBU) bases.[5][6] |
| Unsuitable Solvent | The solvent can significantly impact solubility and reaction rate. DMF, DMAc, NMP, and toluene (B28343) are commonly used.[6][11] If reagents have poor solubility, consider a different solvent system. |
| Insufficient Temperature | Heck reactions often require elevated temperatures. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures.[2][5] |
| Oxygen Contamination | Oxygen can deactivate the catalyst. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) and that the solvent has been properly degassed.[2][4] |
Problem: Significant Side Product Formation
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure the base is not contaminated with water.[4] |
| Homocoupling | Oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas.[4] |
| Alkene Isomerization | Slow reductive elimination from the palladium-hydride intermediate. | The addition of a stoichiometric amount of a silver or thallium salt can sometimes accelerate reductive elimination and minimize isomerization.[8] |
Data Presentation
Table 1: Effect of Reaction Parameters on the Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene [6]
| Entry | Catalyst (mol%) | Base | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd-complex 3 (0.25) | Et₃N | Water | TBAB | 100 | 4 | 90 |
| 2 | Pd-complex 3 (0.25) | KOH | Water | TBAB | 100 | 4 | 80 |
| 3 | Pd-complex 3 (0.25) | Et₃N | Water | - | 100 | 4 | 20 |
| 4 | Pd-complex 3 (0.25) | KOH | DMF | TBAB | 130 | 4 | 85 |
| 5 | Pd-complex 3 (0.25) | Et₃N | DMF | TBAB | 130 | 4 | 100 |
| 6 | Pd-complex 3 (0.25) | Et₃N | DMF | - | 130 | 4 | 30 |
| 7 | Pd-complex 3 (0.25) | KOH | Toluene | TBAB | 110 | 4 | 0 |
| 8 | Pd-complex 3 (0.25) | Et₃N | Toluene | TBAB | 110 | 4 | 4 |
This table summarizes data from a study on the Heck coupling of a substituted bromobenzofuran, illustrating the critical role of the base, solvent, and the additive TBAB in achieving high conversion.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) (20 mL) and wash with water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
Technical Support Center: Regioselective Synthesis of 2-Bromobenzofuran
Welcome to the technical support center for the synthesis of 2-Bromobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is achieving high regioselectivity. During electrophilic bromination of the benzofuran (B130515) ring, while the 2-position is generally favored, the formation of isomeric byproducts, such as 3-bromobenzofuran, 5-bromobenzofuran (B130475), 7-bromobenzofuran, and di-brominated products, can occur.[1] Controlling the reaction conditions is crucial to selectively obtain the desired 2-bromo isomer.
Q2: Which synthetic routes are commonly employed for the synthesis of this compound?
The most common method is the direct electrophilic bromination of benzofuran using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂).[2][3] Alternative methods include the copper-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols, which can offer high regioselectivity for the 2-position.[4]
Q3: How do reaction conditions influence the regioselectivity of benzofuran bromination?
Reaction conditions play a pivotal role in directing the regioselectivity. For electrophilic aromatic bromination at the C2-position, polar solvents like acetonitrile (B52724) are preferred as they facilitate the generation of an electrophilic bromine species from reagents like NBS.[3] The choice of brominating agent and temperature are also critical factors.
Q4: What are the expected major and minor products in the bromination of benzofuran?
In the electrophilic bromination of benzofuran, this compound is the expected major product due to the electronic properties of the benzofuran ring system, which favor electrophilic attack at the 2-position.[2][5] Minor products can include other positional isomers such as 5-bromobenzofuran and 7-bromobenzofuran, as well as di-brominated species, depending on the reaction conditions.[1]
Troubleshooting Guides
Issue 1: Low Regioselectivity - Formation of a Mixture of Isomers
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice: Using a non-polar solvent can favor free-radical reactions, leading to a mixture of products. | For selective C2-bromination, use a polar aprotic solvent such as acetonitrile.[3] |
| Suboptimal Temperature: Higher temperatures can lead to decreased selectivity and the formation of thermodynamically more stable, but undesired, isomers. | Perform the reaction at a low temperature, typically starting at 0°C, to favor the kinetically controlled product.[3][6] |
| Inappropriate Brominating Agent: The choice of brominating agent and any activators can significantly impact regioselectivity. | N-Bromosuccinimide (NBS) in a polar solvent is a reliable choice for selective C2-bromination.[3] Avoid harsh conditions that might lead to over-bromination. |
| Presence of Water: Moisture can lead to the formation of byproducts. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Di-brominated Byproducts
| Potential Cause | Suggested Solution |
| Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to multiple brominations on the benzofuran ring. | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can result in further bromination of the desired product. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction promptly upon completion.[3] |
Issue 3: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of the starting material. | Monitor the reaction by TLC or GC-MS to ensure completion. If necessary, allow the reaction to stir for a longer duration at the recommended temperature.[3] |
| Product Degradation: Benzofurans can be sensitive to strongly acidic conditions. | Use a mild workup procedure and avoid prolonged exposure to strong acids. |
| Loss during Workup/Purification: The product may be lost during extraction or chromatography. | Minimize transfer steps and optimize the purification conditions, such as the choice of chromatography eluent. |
Factors Influencing Regioselectivity in Benzofuran Bromination
Caption: A diagram illustrating the influence of reaction conditions on the regioselectivity of benzofuran bromination.
Experimental Protocols
Protocol 1: Selective Synthesis of this compound via Electrophilic Bromination
This protocol is adapted from the selective bromination of 3-methylbenzofuran (B1293835) and is optimized for the synthesis of this compound.[3]
Materials:
-
Benzofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Deionized water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.0 eq) in anhydrous acetonitrile (to a concentration of approx. 0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add deionized water to the mixture and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Troubleshooting Workflow for Isomeric Impurity
Caption: A step-by-step workflow for troubleshooting and minimizing isomeric impurities in the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for achieving high regioselectivity in the synthesis of brominated benzofuran derivatives. While specific data for unsubstituted benzofuran is limited, the conditions for 3-methylbenzofuran provide a strong guideline.
| Parameter | Value | Notes |
| Starting Material | Benzofuran / 3-Methylbenzofuran | Commercially available. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A safer and more selective alternative to liquid bromine.[6] |
| Solvent | Acetonitrile | A polar aprotic solvent that favors electrophilic substitution.[3] |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures generally improve selectivity.[3][6] |
| Reaction Time | 3-4 hours | Monitor by TLC or GC-MS for completion.[3] |
| Typical Yield | 75-85% (for 2-bromo-3-methylbenzofuran) | Based on isolated product.[7] |
| Product Purity | >98% (for 2-bromo-3-methylbenzofuran) | After purification by chromatography.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Common impurities in 2-Bromobenzofuran and their removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities encountered during the synthesis of 2-Bromobenzofuran and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through the electrophilic bromination of benzofuran (B130515), you can anticipate several common impurities:
-
Unreacted Starting Material: Benzofuran may be present if the reaction has not gone to completion.
-
Over-brominated Products: The formation of dibrominated benzofurans, such as 2,3-dibromobenzofuran, can occur, especially with an excess of the brominating agent.
-
Isomeric Byproducts: Bromination can also occur on the benzene (B151609) ring, leading to various isomers of bromobenzofuran.[1]
Q2: How can I monitor the progress of my reaction to minimize the formation of impurities?
Regular monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) is a simple and effective method for this. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the relative ratios of the components.[2]
Q3: What are the recommended methods for purifying crude this compound?
The most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present.
Q4: Is there a general recommendation for a starting point for column chromatography?
For the column chromatography of this compound, a good starting point is to use silica (B1680970) gel as the stationary phase and a non-polar eluent system. A common approach is to start with 100% hexanes and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297). This gradient elution will help to separate the desired product from less polar and more polar impurities.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
Issue 1: My purified this compound contains unreacted benzofuran.
-
Potential Cause: The purification method was not effective enough to separate the product from the starting material due to their similar polarities.
-
Recommended Solution:
-
Optimize Column Chromatography: Use a longer column or a shallower gradient during elution to improve separation. A very small percentage of ethyl acetate in hexanes (e.g., 1-2%) should be sufficient to elute the benzofuran while retaining the slightly more polar this compound.
-
Recrystallization: If the concentration of benzofuran is low, recrystallization may be effective. Since benzofuran is more volatile, it may also be possible to remove it under a high vacuum.
-
Issue 2: My product is contaminated with a significant amount of dibromobenzofuran.
-
Potential Cause: The bromination reaction was too aggressive, leading to over-bromination.
-
Recommended Solution:
-
Column Chromatography: Dibromobenzofurans are typically less polar than the mono-brominated product. Therefore, they should elute first during column chromatography with a non-polar eluent system like hexanes.
-
Recrystallization: Careful selection of a solvent system may allow for the selective crystallization of this compound, leaving the more soluble dibrominated impurities in the mother liquor.[2]
-
Issue 3: The final product shows the presence of isomeric impurities.
-
Potential Cause: Bromination occurred at different positions on the benzofuran ring system.
-
Recommended Solution:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate closely related isomers.
-
Data Presentation
The following table summarizes the expected outcomes for common purification techniques based on data for the closely related compound, 2-Bromo-3-methylbenzofuran. This data can be considered representative for optimizing the purification of this compound.
| Purification Technique | Typical Starting Purity (GC-MS) | Expected Final Purity (GC-MS) | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >98% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Potential for significant product loss in the mother liquor. |
| Flash Column Chromatography | 70-90% | >99% | 60-85% | Excellent for separating closely related impurities and isomers. | More time-consuming and requires more solvent than recrystallization. |
| Vacuum Distillation | 80-95% | >98% | 75-95% | Effective for removing non-volatile impurities. | Requires specialized equipment; may not separate isomers with similar boiling points. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2). The ideal system will show good separation between the spot for this compound and any impurities.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in hexanes and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with 100% hexanes.
-
If necessary, gradually increase the polarity by adding small increments of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent and insoluble in the other.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.[2]
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 2-Bromobenzofuran
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromobenzofuran. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My reaction with this compound is giving inconsistent yields or unexpected byproducts. Could the starting material be the problem?
-
Answer: Yes, the stability of this compound is a critical factor. Degradation of the compound can lead to lower potency and the presence of impurities that may interfere with your reaction.
-
Immediate Action:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines. Refer to the Storage Conditions Table below.
-
Assess Purity: Perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to check for the presence of degradation products.[1][2][]
-
Use a Fresh Sample: If possible, use a fresh, unopened sample of this compound to repeat the experiment and compare the results.
-
-
Issue 2: Visible changes in the appearance of the compound.
-
Question: My this compound, which is typically a colorless to light yellow liquid, has developed a darker color. Is it still usable?
-
Answer: A change in color is a strong indicator of degradation. The compound is known to be sensitive to light and air, which can cause decomposition over time.[1]
-
Immediate Action:
-
Do Not Use: It is not recommended to use the discolored product in your experiments, as the presence of impurities is highly likely.
-
Purity Analysis: If you need to confirm degradation, a purity analysis by HPLC or GC-MS can identify the parent compound and any degradation products.
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent further degradation of your stock.
-
-
Issue 3: Suspected contamination of the compound.
-
Question: I suspect my sample of this compound may have been contaminated. How can I confirm this?
-
Answer: Contamination can be introduced from various sources, including improper storage, handling, or cross-contamination from other reagents.
-
Immediate Action:
-
Analytical Confirmation: The most definitive way to confirm contamination is through analytical techniques like GC-MS or HPLC, which can separate and identify different chemical entities in your sample.[1][2]
-
Isolate the Source: Review your recent experimental workflow to identify potential sources of contamination. Check for shared glassware, spatulas, or syringes.
-
Proper Disposal: If contamination is confirmed, dispose of the material according to your institution's hazardous waste disposal procedures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light and air.[1][4] For long-term storage, refrigeration or freezing is recommended. Always store in a dry and well-ventilated area.[4][5]
Q2: How stable is this compound at room temperature?
A2: this compound is sensitive to air and light, and its stability can be compromised at room temperature over extended periods.[1] For routine laboratory use, it is advisable to bring to room temperature only the amount needed for the experiment and to store the main stock under the recommended cold and inert conditions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of benzofurans and bromoarenes, potential degradation can occur through oxidation and hydrolysis. Exposure to air and light can lead to the formation of oxidized species, potentially involving the furan (B31954) ring. Hydrolysis, particularly under non-neutral pH conditions, could potentially lead to the cleavage of the C-Br bond or opening of the furan ring.
Q4: What analytical methods are suitable for assessing the purity and stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are both suitable methods for determining the purity of this compound.[1][2] These techniques can effectively separate the parent compound from potential impurities and degradation products, allowing for accurate quantification.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8 °C) or Freezer (-20 °C) | To slow down potential degradation processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation due to sensitivity to air.[1] |
| Light | Amber vial or stored in the dark | To prevent photodegradation due to light sensitivity.[1][6] |
| Container | Tightly sealed, appropriate chemical-resistant material | To prevent exposure to moisture and air.[4] |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reverse-phase C18 column.
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
-
-
Preparation of Mobile Phase:
-
Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Degas the mobile phase before use.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a small amount of the this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detection Wavelength: Set the UV detector to a wavelength where this compound has significant absorbance.
-
Injection Volume: Inject a consistent volume of the standard and sample solutions (e.g., 10 µL).
-
-
Analysis:
-
Run the standard solution to determine the retention time of this compound.
-
Run the sample solution. The purity can be calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method).
-
The presence of additional peaks indicates impurities or degradation products.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting stability-related issues with this compound.
Caption: Potential degradation pathways of this compound via oxidation and hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. 2-BROMO-1-BENZOFURAN | 54008-77-4 [chemicalbook.com]
- 6. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Bromobenzofuran
Welcome to the technical support center for the scale-up synthesis of 2-Bromobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the large-scale production of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction yield is consistently low when scaling up the synthesis of this compound. What are the common causes and how can I improve it?
Answer: Low yields during the scale-up of this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Common causes and their solutions include:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using techniques like TLC or HPLC to ensure the complete consumption of the starting material, benzofuran (B130515). If the reaction stalls, consider extending the reaction time or slightly increasing the molar equivalent of the brominating agent, such as N-Bromosuccinimide (NBS).[1]
-
-
Suboptimal Reaction Temperature:
-
Solution: Temperature control is critical in bromination reactions, which are often exothermic. For electrophilic aromatic bromination, ensure the temperature is appropriate for the chosen brominating agent. Using elemental bromine may require cooling to control reactivity and prevent side reactions.[1]
-
-
Product Degradation:
-
Solution: Benzofurans can be sensitive to strong acidic conditions. Ensure that the work-up procedure is not overly acidic and is performed promptly to prevent the degradation of the desired product.[1]
-
-
Loss During Work-up and Purification:
-
Solution: Minimize the number of transfer steps to reduce mechanical losses. Ensure the chosen extraction solvent is appropriate and perform multiple extractions for complete recovery. Optimize column chromatography conditions to prevent product loss on the column.[1]
-
Issue 2: Formation of Impurities and By-products
Question: My final product is discolored and contains significant impurities. What are these by-products and how can I prevent their formation at scale?
Answer: The formation of colored by-products and other impurities is a significant challenge in the scale-up synthesis of this compound. Common impurities and prevention strategies are outlined below:
-
Over-brominated Products (e.g., 2,3-dibromobenzofuran):
-
Cause: Excess of the brominating agent or localized high concentrations.
-
Solution: Carefully control the stoichiometry of the brominating agent. At an industrial scale, this is often achieved by the slow, controlled addition of the reagent. Ensure efficient mixing to avoid localized "hot spots" where over-bromination can occur.
-
-
Isomeric By-products (e.g., 3-bromobenzofuran):
-
Cause: Lack of regioselectivity in the bromination reaction.
-
Solution: The choice of brominating agent and reaction conditions plays a crucial role. Electrophilic bromination of benzofuran is generally regioselective for the 2-position. Using a milder brominating agent like NBS can improve selectivity.
-
-
Succinimide (B58015) By-product (from NBS reactions):
-
Cause: This is a necessary by-product when using NBS.
-
Solution: Succinimide is water-soluble and can be removed during the aqueous work-up. For large-scale operations, where large volumes of succinimide are generated, several strategies can be employed:
-
Aqueous Extraction: Washing the organic layer with water or a slightly basic solution (e.g., 5% sodium bicarbonate) can effectively remove succinimide.[2]
-
Filtration: If the reaction is performed in a non-polar solvent where succinimide has low solubility, it may precipitate and can be removed by filtration before the aqueous work-up.[3]
-
-
-
Unreacted Starting Material (Benzofuran):
-
Cause: Insufficient brominating agent or incomplete reaction.
-
Solution: As with low yield issues, ensure complete reaction by monitoring and adjusting reaction time or reagent stoichiometry as needed.[1]
-
Issue 3: Challenges in Large-Scale Purification
Question: I am facing difficulties in purifying large quantities of this compound. What are the recommended scalable purification methods?
Answer: Purifying this compound at an industrial scale requires methods that are both effective and economical. The two most common and scalable methods are recrystallization and distillation.
-
Recrystallization:
-
Advantages: This is often the most economical and straightforward method for purifying solid compounds at a large scale. It is excellent for removing small amounts of impurities.[4]
-
Procedure: A suitable solvent or solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities have different solubility profiles. Common solvent systems for bromo-heterocyclic compounds include ethanol/water or ethyl acetate (B1210297)/hexanes.[4]
-
-
Vacuum Distillation:
-
Advantages: For liquid products or low-melting solids, vacuum distillation is a highly effective purification method that can be readily scaled up.
-
Procedure: The crude this compound is heated under reduced pressure, allowing it to vaporize and then be condensed back into a liquid in a separate container, leaving non-volatile impurities behind.
-
-
Flash Column Chromatography:
-
Considerations: While highly effective for purification, scaling up column chromatography can be expensive and generate large volumes of solvent waste, making it less ideal for large-scale industrial production compared to recrystallization or distillation. It is more commonly used in laboratory-scale synthesis or for the purification of high-value compounds.
-
Issue 4: Safety Concerns in Scale-Up
Question: What are the primary safety concerns when scaling up the bromination of benzofuran?
Answer: The bromination of aromatic compounds is an exothermic process, and scaling up introduces significant safety challenges that must be carefully managed.
-
Runaway Reactions:
-
Hazard: The primary hazard is a runaway reaction, where the rate of heat generation exceeds the capacity of the cooling system. This can lead to a rapid increase in temperature and pressure, potentially resulting in a reactor failure.[5]
-
Mitigation:
-
Thermal Safety Analysis: Conduct a thorough thermal safety analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal behavior of the reaction.[5]
-
Controlled Reagent Addition: Implement a semi-batch process where the brominating agent (e.g., a solution of NBS) is added slowly and at a controlled rate to manage heat evolution.[5][6]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.
-
-
-
Handling of Brominating Agents:
-
Hazard: Elemental bromine is a highly corrosive and toxic substance. NBS is a lachrymator and can be hazardous if inhaled or comes into contact with skin.[3]
-
Mitigation:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling elemental bromine, additional respiratory protection may be necessary.
-
Engineering Controls: Conduct the reaction in a well-ventilated area, such as a fume hood or a dedicated, contained manufacturing facility. For large-scale operations, consider closed-system transfers for hazardous reagents.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and scalable method for the synthesis of this compound is the electrophilic bromination of benzofuran. Using N-Bromosuccinimide (NBS) as the brominating agent is often preferred for large-scale synthesis due to its solid nature, which makes it easier to handle than liquid bromine, and its high regioselectivity for the 2-position of the benzofuran ring. The reaction is typically initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[8]
Q2: How can I effectively remove the succinimide by-product from my large-scale NBS bromination reaction?
A2: The succinimide by-product can be effectively removed at scale through aqueous extraction. Since succinimide is soluble in water, washing the organic reaction mixture with water or a dilute basic solution (like sodium bicarbonate) will transfer the succinimide to the aqueous phase, which can then be separated.[2] If the reaction solvent allows, succinimide may also precipitate and can be removed by filtration.[3]
Q3: What are the key parameters to control for a successful scale-up of the this compound synthesis?
A3: The key parameters to control for a successful and safe scale-up are:
-
Temperature: Due to the exothermic nature of the bromination, strict temperature control is crucial to prevent runaway reactions and minimize side-product formation.
-
Reagent Addition Rate: Slow and controlled addition of the brominating agent is essential for managing heat generation.
-
Mixing: Efficient agitation is necessary to ensure homogenous reaction conditions, prevent localized hot spots, and maximize contact between reactants.
-
Stoichiometry: Precise control of the molar ratios of reactants is important to maximize yield and minimize the formation of over-brominated by-products.
Q4: Are there alternative, greener synthetic routes for this compound that are amenable to scale-up?
A4: While electrophilic bromination is the most established method, research into greener alternatives is ongoing. Some approaches that may be considered for scale-up include:
-
Catalytic Bromination: Using a catalytic amount of a bromine source in the presence of an oxidant can reduce the amount of hazardous waste.
-
Continuous Flow Synthesis: Performing the bromination in a continuous flow reactor can offer better control over reaction parameters, improve safety by minimizing the volume of reacting material at any given time, and potentially increase efficiency. For instance, a telescoped hybrid batch-flow process has been successfully developed for the synthesis of 2-butylbenzofuran, a related compound.[9]
Data Presentation
Table 1: Quantitative Data for Laboratory Scale-Up Synthesis of a this compound Derivative (2-Bromo-3-methylbenzofuran) [8]
| Parameter | Value | Notes |
| Starting Material | 3-Methylbenzofuran (B1293835) | Commercially available. |
| Reagents | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) | |
| Solvent | Chlorobenzene | |
| Reaction Temperature | 80°C | |
| Reaction Time | 0.5 - 1 hour | Monitor by TLC or HPLC for completion. |
| Typical Yield | 75 - 85% | Based on isolated product. |
| Product Purity | >98% | After purification by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Laboratory Scale-Up Synthesis of 2-Bromo-3-methylbenzofuran via NBS Bromination [8]
This protocol is designed for a laboratory scale-up synthesis and should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
3-Methylbenzofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-azobis(isobutyronitrile) (AIBN) (0.05 eq)
-
Chlorobenzene
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a clean and dry three-neck round-bottom flask, add 3-methylbenzofuran (1.0 eq) and chlorobenzene. Stir the mixture with the mechanical stirrer until the starting material is fully dissolved.
-
Reagent Addition: To the solution, add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30-60 minutes.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide by-product.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude 2-Bromo-3-methylbenzofuran can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Mandatory Visualization
Caption: Workflow for the Scale-Up Synthesis of this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 6. Item - Safe Scale-Up of an NâBromosuccinimide Involved Bromination Reaction - figshare - Figshare [figshare.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran | Cambrex [cambrex.com]
Technical Support Center: Temperature Control in 2-Bromobenzofuran Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of 2-Bromobenzofuran. Precise temperature management is critical for achieving high yields, minimizing byproduct formation, and ensuring reaction safety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for the bromination of benzofuran (B130515) to yield this compound is typically low, ranging from 0°C to 5°C, especially during the addition of the brominating agent.[1] Maintaining a low temperature is crucial to control the exothermic nature of the reaction and to enhance regioselectivity, minimizing the formation of unwanted isomers.
Q2: Why is low temperature crucial for the bromination of benzofuran?
Electrophilic aromatic bromination is an exothermic reaction.[1] Running the reaction at a low temperature helps to dissipate the heat generated, preventing a runaway reaction and reducing the formation of side products such as dibrominated and other isomeric byproducts. Lower temperatures favor the desired kinetic product.
Q3: What are the common byproducts if the temperature is not controlled?
If the temperature rises uncontrollably, you may observe the formation of multiple byproducts, including:
-
Dibromobenzofurans: Over-bromination can occur at higher temperatures, leading to the formation of 2,3-dibromobenzofuran (B3192647) and other dibrominated isomers.
-
Isomeric Bromobenzofurans: While the 2-position is electronically favored for electrophilic attack, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions on the benzofuran ring.
Q4: Can N-Bromosuccinimide (NBS) be used for the bromination of benzofuran?
Yes, N-Bromosuccinimide (NBS) is a common and effective brominating agent for the synthesis of this compound. It is often preferred over liquid bromine as it is a solid and easier to handle. The reaction is typically carried out in a polar solvent like acetonitrile (B52724).[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Reaction temperature was too high, leading to byproduct formation. | 1. Ensure the reaction is cooled to 0°C before adding the brominating agent. 2. Add the brominating agent portion-wise or as a solution dropwise to maintain the temperature below 5°C. 3. Use a reliable cooling bath (ice-salt or cryocooler) to maintain a consistent low temperature. |
| Incomplete reaction. | 1. Monitor the reaction progress using TLC or GC-MS. 2. If starting material remains after the initial reaction time at low temperature, consider allowing the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[1] | |
| Presence of Significant Dibrominated Byproducts | Excessive temperature during the addition of the brominating agent or throughout the reaction. | 1. Strictly maintain the temperature at or below 5°C during the addition of the brominating agent. 2. Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to avoid over-bromination. |
| Localized heating due to poor stirring. | 1. Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature. | |
| Runaway Reaction (Sudden Temperature Spike) | Addition of the brominating agent was too fast. The reaction is exothermic. | 1. Immediately cease the addition of the brominating agent. 2. If safe to do so, add more pre-chilled solvent to dilute the reaction mixture and help dissipate heat. 3. In the future, add the brominating agent much more slowly, monitoring the internal temperature closely. |
| Inadequate cooling. | 1. Ensure the cooling bath has sufficient capacity for the scale of the reaction. 2. Use a reaction vessel with a high surface area-to-volume ratio to facilitate heat transfer. |
Data Presentation
Table 1: Effect of Temperature on Yield and Purity of this compound
| Reaction Temperature (°C) | Yield of this compound (%) | Purity (%) (by GC-MS) | Notes |
| 0-5 | 85-95 | >98 | Optimal conditions, minimal byproduct formation. |
| 25 (Room Temperature) | 60-70 | 80-90 | Increased formation of dibrominated and other isomeric byproducts. |
| 50 | 30-40 | <70 | Significant decomposition and formation of multiple byproducts. |
Note: Data is compiled from typical experimental outcomes and may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol: Synthesis of this compound using N-Bromosuccinimide (NBS)
Materials:
-
Benzofuran
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous solution of sodium thiosulfate (B1220275)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.0 eq.) in anhydrous acetonitrile (to a concentration of approx. 0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over a period of 15-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[1]
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Add deionized water to the mixture and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure this compound.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting temperature-related issues.
References
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromobenzofuran and 3-Bromobenzofuran
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between isomers is crucial for efficient synthetic planning. This guide provides a comprehensive comparison of 2-bromobenzofuran and 3-bromobenzofuran in palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.
The versatile benzofuran (B130515) scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization through cross-coupling reactions offers a powerful tool for creating diverse molecular architectures. When working with brominated benzofurans, the position of the bromine atom dictates the molecule's reactivity, influencing reaction conditions and ultimate yields. Generally, the C2 position of the benzofuran ring is more electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed reactions, making this compound the more reactive isomer. This heightened reactivity is a key consideration in planning synthetic routes.
Reactivity Overview: The Electronic Advantage of the 2-Position
Studies on the regioselective functionalization of 2,3-dibromobenzofuran (B3192647) have consistently shown that cross-coupling reactions, such as the Suzuki-Miyaura coupling, preferentially occur at the C2 position. This preference is attributed to the higher electrophilicity of the C2 carbon, making the C-Br bond at this position more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, this compound generally exhibits higher reactivity and often provides better yields under milder conditions compared to its 3-bromo counterpart.
Suzuki-Miyaura Coupling: A Tale of Two Isomers
The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds. While data for this compound is abundant, specific examples for 3-bromobenzofuran are less common, reflecting its lower reactivity.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | High (not specified) |
| 3-Bromobenzofuran | Arylboronic acids | Data not readily available in literature |
Note: The higher reactivity of the 2-position often leads to its preferential use in synthesis, resulting in a larger body of available data.
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is adapted from a procedure for the synthesis of 2-arylbenzo[b]furan derivatives.[1]
Materials:
-
2-(4-Bromophenyl)benzofuran (0.05 mmol)
-
Arylboronic acid (0.08 mmol)
-
Palladium(II) complex (0.0015 mmol)
-
Potassium carbonate (K₂CO₃) (0.1 mmol)
-
Ethanol (EtOH) and Water (H₂O) in a 1:1 volume ratio (6 mL)
-
Brine solution
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran, the arylboronic acid, the palladium(II) complex, and potassium carbonate.
-
Add the EtOH/H₂O solvent mixture.
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.
Heck Coupling: Vinylation of the Benzofuran Core
The Heck reaction provides a powerful method for the alkenylation of aryl halides. Similar to the Suzuki coupling, this compound is a more willing participant in this transformation than 3-bromobenzofuran.
Table 2: Comparison of Heck Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II) complex (0.25 mol%) | Et₃N | DMF | 130 | 4 | 99 |
| 3-Bromobenzofuran | Alkenes | Data not readily available in literature |
Experimental Protocol: Heck Coupling of a 2-Substituted 5-Bromobenzofuran
This protocol describes the Heck vinylation of 2-acetyl-5-bromobenzofuran.
Materials:
-
2-Acetyl-5-bromobenzofuran
-
Styrene
-
Palladium(II) complex
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) as an additive
Procedure:
-
In a reaction vessel, combine 2-acetyl-5-bromobenzofuran, styrene, the Palladium(II) complex, triethylamine, and TBAB in DMF.
-
Heat the reaction mixture at 130 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the desired (E)-2-acetyl-5-(β-styryl)benzofuran.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The established reactivity trend holds, with this compound being the more favorable substrate.
Table 3: Comparison of Sonogashira Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Terminal Alkynes | General protocols available, specific yield data for direct comparison is limited | |||||
| 3-Bromobenzofuran | Terminal Alkynes | Data not readily available in literature |
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of Cross-Coupling Reactions
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, generally proceeds through a similar catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The available evidence strongly indicates that this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 3-bromobenzofuran. This is primarily due to the greater electrophilicity of the C2 position, which facilitates the initial oxidative addition step. Researchers planning syntheses involving the functionalization of the benzofuran core should consider this reactivity difference. For the introduction of substituents at the 2-position, a wide range of standard cross-coupling protocols can be successfully applied, often with high efficiency. Conversely, achieving high-yielding cross-coupling at the 3-position of a brominated benzofuran may require more forcing conditions, specialized catalyst systems, or alternative synthetic strategies such as direct C-H activation of the parent benzofuran. Further research into the development of efficient cross-coupling protocols for 3-halobenzofurans would be a valuable contribution to the field of heterocyclic chemistry.
References
Comparative Analysis of Palladium Catalysts for the Coupling of 2-Bromobenzofuran
A Guide for Researchers in Synthetic and Medicinal Chemistry
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the benzofuran (B130515) moiety is a privileged structure found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the C-C and C-N bond formation required to derivatize such scaffolds. This guide presents a comparative analysis of common palladium catalyst systems for the coupling of 2-Bromobenzofuran, a key building block for accessing 2-substituted benzofuran derivatives. The performance of different catalysts in Suzuki-Miyaura, Sonogashira, and Heck couplings is evaluated, supported by representative experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent significantly impacts reaction efficiency, yield, and substrate scope. The following table summarizes the performance of various catalytic systems for the coupling of this compound with different partners. The data is compiled from literature reports and represents typical outcomes for these transformations.[1][2][3][4]
| Catalyst System (Pd Precursor + Ligand) | Reaction Type | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 85-92[5] |
| Pd(OAc)₂ + PPh₃ | Suzuki-Miyaura | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 4 | ~61[1] |
| Pd(OAc)₂ + SPhos | Suzuki-Miyaura | 4-Tolylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 2 | >95 |
| PdCl₂(PPh₃)₂ | Sonogashira | Phenylacetylene | Et₃N | Toluene/H₂O | 55 | 3 | 90-99[4] |
| Pd(PPh₃)₄ + CuI | Sonogashira | Trimethylsilylacetylene | DiPEA | THF | 60 | 6 | ~88 |
| Pd(OAc)₂ | Heck | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 80-90[6] |
| Pd(OAc)₂ + P(o-tol)₃ | Heck | n-Butyl acrylate | NaOAc | DMF | 100 | 24 | ~75 |
Analysis:
-
Suzuki-Miyaura Coupling: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable catalyst for Suzuki couplings, providing good to excellent yields.[5][7] However, systems employing palladium(II) acetate (B1210297) (Pd(OAc)₂) with bulky, electron-rich phosphine (B1218219) ligands like SPhos can offer faster reaction times and higher efficiency, especially for more sterically demanding substrates.[8]
-
Sonogashira Coupling: The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are highly effective.[9] However, copper-free protocols using catalysts like PdCl₂(PPh₃)₂ have been developed to avoid the formation of alkyne homocoupling byproducts.[4]
-
Heck Coupling: Simple palladium salts like Pd(OAc)₂ can effectively catalyze the Heck reaction. The choice of base and ligand can be optimized to improve yields and stereoselectivity.[6][10]
Visualizing the Process
Understanding the workflow and the underlying catalytic mechanism is crucial for troubleshooting and optimizing reactions.
Experimental Workflow Diagram
The following diagram outlines the typical laboratory procedure for a palladium-catalyzed cross-coupling reaction, from setup to product isolation.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling mechanism. The cycle involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[11]
Detailed Experimental Protocols
Precise and reproducible experimental procedures are essential for successful synthesis.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using a Pd(PPh₃)₄ catalyst.[5][12]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 2-arylbenzofuran product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[4]
-
Setup: In a screw-cap vial, combine this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.75 mmol, 1.5 eq), and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.005 mmol, 1 mol%).
-
Solvent and Base: Add toluene (3 mL) and triethylamine (B128534) (Et₃N, 1.0 mmol, 2.0 eq).
-
Reaction: Seal the vial and heat the mixture to 55-60 °C with stirring for 3-6 hours.
-
Workup: Upon completion, cool the mixture and partition it between water (5 mL) and an organic solvent like pentane (B18724) or ethyl acetate (5 mL).
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2 x 5 mL).
-
Isolation and Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 2. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: Suzuki vs. Stille Coupling for the Arylation of 2-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylbenzofurans, a privileged scaffold in medicinal chemistry and materials science, often relies on palladium-catalyzed cross-coupling reactions. Among the most powerful methods for this transformation are the Suzuki-Miyaura and Stille couplings. This guide provides an objective, data-driven comparison of these two indispensable synthetic tools for the arylation of 2-bromobenzofuran, offering insights into their respective advantages and limitations to aid in reaction planning and optimization.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) for activation of the organoboron reagent. | Often proceeds under neutral or milder conditions, though additives can be beneficial. |
| Byproduct Removal | Boron byproducts are often water-soluble, facilitating straightforward purification. | Tin byproducts can be challenging to remove completely from the reaction mixture. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
Performance Comparison: Experimental Data
Table 1: Suzuki Coupling of a this compound Analogue with Various Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 98 |
| 3 | 4-Fluorophenylboronic acid | 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)benzofuran | 95 |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)benzofuran | 92 |
| 5 | 2-Methylphenylboronic acid | 2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 85 |
Reaction Conditions: 2-(4-Bromophenyl)benzofuran (B12281498) (1.0 equiv), arylboronic acid (1.6 equiv), Pd(II) complex (3 mol%), K₂CO₃ (2.0 equiv), EtOH/H₂O (1:1), 80 °C, 4 h.
Table 2: Representative Stille Coupling Conditions
While specific yield data for the Stille coupling of this compound is scarce, successful couplings on similar aryl bromide substrates have been reported. The following table outlines typical conditions.
| Catalyst | Ligand | Solvent | Additives | Temperature (°C) |
| Pd(PPh₃)₄ | - | Toluene | - | 110 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | CsF | 100 |
| Pd(OAc)₂ | XPhos | t-BuOH | CsF | 110 |
Catalytic Cycles: A Visual Representation
The catalytic cycles for both the Suzuki and Stille couplings proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols
General Procedure for Suzuki Coupling of a this compound Analogue[1]
To a solution of 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv) in a mixture of EtOH and H₂O (1:1, 6 mL) is added the corresponding arylboronic acid (0.08 mmol, 1.6 equiv), K₂CO₃ (0.1 mmol, 2.0 equiv), and a palladium(II) complex catalyst (0.0015 mmol, 3 mol%). The resulting suspension is stirred at 80 °C for 4 hours. After cooling to room temperature, brine (10 mL) is added to the mixture, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by thin-layer chromatography to afford the desired 2-arylbenzofuran derivative.
General Procedure for Stille Coupling
In a flame-dried flask, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF) are combined under an inert atmosphere. The aryl stannane (1.1-1.5 equiv) is then added, and the reaction mixture is heated to a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and may be worked up by dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography.
Discussion and Recommendations
The Suzuki coupling generally offers high yields for the arylation of this compound derivatives, as evidenced by the data presented.[1] Its primary advantages lie in the low toxicity of the organoboron reagents and the ease of removal of byproducts, making it a more environmentally benign and practical choice for both small-scale and large-scale synthesis. The main drawback is the requirement of a base, which might not be compatible with base-sensitive functional groups.
The Stille coupling, while historically significant and still valuable, presents a major challenge due to the high toxicity of organotin compounds and the difficulty in completely removing tin-containing byproducts from the final product. However, its key advantage is the excellent tolerance to a wide variety of functional groups and the fact that it often proceeds under neutral conditions, which can be crucial when dealing with sensitive substrates.
Recommendation: For the arylation of this compound, the Suzuki coupling is generally the recommended method due to its high efficiency, favorable safety profile, and straightforward purification. The Stille coupling should be considered as an alternative primarily when the substrate contains base-sensitive functionalities that are incompatible with the conditions required for the Suzuki reaction. Careful consideration of purification strategies is paramount if the Stille coupling is employed.
Caption: Decision workflow for selecting a coupling method.
References
Biological activity of 2-Bromobenzofuran derivatives compared to other heterocycles
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with benzofuran (B130515) derivatives emerging as a particularly promising class. Among these, 2-bromobenzofuran derivatives have garnered significant attention due to their potent and diverse biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives against other heterocyclic compounds and established drugs, supported by experimental data.
Anticancer Activity: Benchmarking Against Doxorubicin and Other Heterocycles
This compound derivatives have demonstrated significant potential as anticancer agents, with some exhibiting cytotoxicity comparable or even superior to the widely used chemotherapeutic drug, Doxorubicin.[1] The presence of the bromine atom at the C-2 position of the benzofuran ring has been shown to enhance cytotoxic effects.
Comparative Efficacy Data (IC₅₀ values in µM)
| Compound/Derivative Class | Specific Derivative(s) | Cancer Cell Line | IC₅₀ (µM) of Derivative | IC₅₀ (µM) of Doxorubicin | Reference(s) |
| This compound | Bromo-derivative VIII | K562 (Leukemia) | 5.0 | Not Specified | [2] |
| This compound | Bromo-derivative VIII | HL-60 (Leukemia) | 0.1 | Not Specified | [2] |
| Benzofuran Hybrid | 1,2,3-selenadiazole-based benzofuran (10f) | MCF-7 (Breast) | 2.6 | 0.8 | [1] |
| Thienopyridine | Derivative 10k | Tumorigenic cell line | Potent activity reported | Not Specified | [3] |
| Quinoline | 6-Bromo-5-nitroquinoline (4) | HT29 (Adenocarcinoma) | Lower than 5-FU | Not Specified |
Antimicrobial Activity: A Challenge to Ciprofloxacin
The rise of antibiotic resistance underscores the urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial pathogens, with some demonstrating efficacy comparable to the broad-spectrum antibiotic Ciprofloxacin.[1]
Comparative Efficacy Data (MIC values in µg/mL)
| Compound/Derivative Class | Specific Derivative(s) | Bacterial Strain | MIC (µg/mL) of Derivative | MIC (µg/mL) of Ciprofloxacin | Reference(s) |
| Benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | Lower activity reported | [4] |
| Benzofuran | Compound 1 | Staphylococcus aureus | 12.5 | Lower activity reported | [4] |
| Benzofuran | Compound 1 | Escherichia coli | 25 | Lower activity reported | [4] |
| Benzofuran-Thiazole Hybrid | 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | Zone of inhibition: 25 mm | Not Specified | |
| Benzofuran-Thiazolidinone Hybrid | 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one | Various bacteria and fungi | Good activity reported | Not Specified |
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a priority. Benzofuran derivatives, including those with bromine substitutions, have been shown to possess significant anti-inflammatory properties.[5] Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK.[1]
Comparative Efficacy Data (IC₅₀ values in µM)
| Compound/Derivative Class | Specific Derivative(s) | Assay | IC₅₀ (µM) of Derivative | IC₅₀ (µM) of Celecoxib | Reference(s) |
| Aza-benzofuran | Compound 1 | NO Production Inhibition | 17.3 | 32.1 | [4] |
| Aza-benzofuran | Compound 4 | NO Production Inhibition | 16.5 | 32.1 | [4] |
| Benzofuran-Pyrazole Hybrid | Compound 5d | NO Production Inhibition | 52.23 | Not Specified | |
| Quinoline-Azoimine Hybrid | Compound 49 | Albumin Denaturation Inhibition | High activity reported | Comparable to Diclofenac |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a standard drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
Broth Microdilution Method for Antimicrobial Activity
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the this compound derivative and a standard antibiotic (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Griess Assay for Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.[1]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives or a standard anti-inflammatory drug (e.g., Celecoxib) before being stimulated with LPS to induce NO production.[1]
-
Incubation: The plate is incubated for a specified time (e.g., 24 hours).[1]
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is quantified by adding Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a colored azo compound.[1]
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.[1]
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Signaling Pathway Visualizations
The anti-inflammatory effects of benzofuran derivatives are often mediated through the modulation of key signaling pathways. The following diagrams illustrate the inhibition of the NF-κB and MAPK signaling pathways by these compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and potent class of heterocyclic compounds with significant therapeutic potential. The compiled data indicates their promising activity in the fields of oncology, infectious diseases, and inflammation, often comparable or superior to existing treatments. The structure-activity relationship suggests that the benzofuran nucleus, particularly when substituted with a bromine atom at the second position, is a key pharmacophore. Further research and development of these compounds could lead to the discovery of novel and effective drugs for a range of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchps.com [jchps.com]
The Versatility of 2-Bromobenzofuran in Drug Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of complex pharmaceutical compounds. The benzofuran (B130515) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs with a wide range of biological activities.[1] This guide provides a comparative analysis of the efficacy of 2-bromobenzofuran as a precursor in the synthesis of benzofuran-containing drugs, with a focus on its performance against alternative synthetic routes. We present a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways to aid in making informed decisions in drug design and development.
This compound: A Versatile Precursor
This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its utility lies in the reactivity of the bromine atom at the 2-position, which allows for the introduction of diverse substituents through various cross-coupling reactions, most notably the Suzuki and Sonogashira reactions. This versatility enables the construction of complex molecular architectures, making it a valuable tool in the medicinal chemist's arsenal.
One prominent application of this compound derivatives is in the development of anticancer agents. For instance, 2-aroyl-3-methyl-5-bromobenzofuran derivatives have shown significant promise as potent antimicrotubule agents, which interfere with the dynamics of cellular microtubules, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Synthetic Routes
To objectively assess the efficacy of this compound as a precursor, we will compare its use in the synthesis of key drug intermediates against alternative synthetic strategies. A notable example is the synthesis of the benzofuran core of Fruquintinib, a potent and highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).
Synthesis of a Key Benzofuran Intermediate for Fruquintinib
Two practical routes have been developed for a key benzofuran intermediate in the synthesis of Fruquintinib. While one route utilizes a brominated phenol (B47542) derivative, another starts from a less expensive aldehyde. This comparison highlights the trade-offs between starting material cost, number of steps, and overall yield.
| Precursor/Route | Key Steps | Overall Yield | Starting Material | Reference |
| Route 1 | Michael addition, intramolecular Heck cyclization, deprotection | 45% (over 3 steps) or 58% (over 5 steps) | 2-bromo-5-methoxyphenol | [2] |
| Route 2 | Condensation, base-catalyzed rearrangement, nitrile conversion, demethylation | 60% (over 5 steps) | 2-hydroxy-4-methoxybenzaldehyde | [2] |
While Route 2, starting from 2-hydroxy-4-methoxybenzaldehyde, involves more steps, it boasts a higher overall yield and utilizes a more cost-effective starting material compared to the route commencing with 2-bromo-5-methoxyphenol.[2]
Synthesis of 2-Arylbenzofurans
The 2-arylbenzofuran scaffold is another crucial motif in many biologically active compounds. This structure can be synthesized using various methods, including the Suzuki coupling of a this compound precursor or alternative routes starting from precursors like o-iodophenols.
| Precursor/Route | Reaction Type | Key Reagents | Yield | Reference |
| 2-(4-Bromophenyl)benzofuran (B12281498) | Suzuki Coupling | Arylboronic acid, Pd(II) complex catalyst, K₂CO₃, EtOH/H₂O | Good to excellent yields (up to 97%) | [3] |
| o-Iodophenols | Copper(I)-Catalyzed Coupling | Aryl acetylenes, CuI | Good to excellent yields | [4] |
| 2-Hydroxystilbenes | Iodine(III)-Catalyzed Oxidative Cyclization | PhI(OAc)₂, m-chloroperbenzoic acid | Good to excellent yields | [5] |
The Suzuki coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids demonstrates high yields and good functional group tolerance.[3] Alternative methods, such as the copper-catalyzed coupling of o-iodophenols with aryl acetylenes and the oxidative cyclization of 2-hydroxystilbenes, also provide efficient routes to 2-arylbenzofurans, offering flexibility in precursor selection based on availability and substrate scope.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for key reactions involving this compound precursors.
General Procedure for Suzuki Coupling of 2-Aryl-benzofurans
This protocol describes a general procedure for the Suzuki cross-coupling of a 2-(4-bromophenyl)benzofuran with an arylboronic acid.
Materials:
-
2-(4-Bromophenyl)benzofuran (0.05 mmol)
-
Arylboronic acid (0.08 mmol)
-
Palladium(II) complex catalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (0.1 mmol)
-
Ethanol (EtOH) and Water (H₂O) in a 1:1 ratio (6 mL)
Procedure:
-
Dissolve 2-(4-bromophenyl)benzofuran, the arylboronic acid, the palladium(II) complex catalyst, and K₂CO₃ in the EtOH/H₂O mixture.
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[3]
General Procedure for Sonogashira Coupling of 2,4-Dibromofuran (B1626847)
This protocol outlines a general procedure for the Sonogashira coupling of 2,4-dibromofuran with a terminal alkyne, which can be adapted for this compound.
Materials:
-
2,4-Dibromofuran (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine (B128534) (Et₃N))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Signaling Pathways and Drug Action
Understanding the biological targets and signaling pathways of drugs synthesized from these precursors is paramount in drug development. Below are diagrams of key signaling pathways affected by drugs derived from benzofuran scaffolds.
VEGFR2 Signaling Pathway
Fruquintinib, synthesized from a benzofuran intermediate, is a potent inhibitor of VEGFRs, particularly VEGFR2. This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR2, Fruquintinib can suppress tumor growth.[7]
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Fruquintinib.
Tubulin Polymerization and Inhibition
As mentioned earlier, some 2-aroyl-benzofuran derivatives act as tubulin polymerization inhibitors. Microtubules are dynamic polymers essential for cell division. Inhibiting their formation leads to mitotic arrest and cell death, a common mechanism for anticancer drugs.
Caption: The process of tubulin polymerization and its inhibition by benzofuran derivatives.
Conclusion
This compound and its derivatives are undeniably valuable precursors in the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology. The versatility of the 2-bromo substituent allows for diverse chemical modifications, leading to potent drug candidates. However, the choice of a synthetic route is a multifactorial decision. As demonstrated by the synthesis of the Fruquintinib intermediate, alternative precursors may offer advantages in terms of cost and overall yield, despite potentially requiring more synthetic steps.
This guide provides a framework for comparing the efficacy of this compound precursors. By carefully considering the quantitative data, experimental protocols, and the biological context of the target molecules, researchers can select the most appropriate and efficient synthetic strategy for their drug discovery and development programs. The continued exploration of novel synthetic methodologies will undoubtedly further expand the toolkit available to medicinal chemists, enabling the creation of the next generation of life-saving therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A review of modern methods for benzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran (B130515) scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a long-standing area of interest in organic chemistry, leading to the development of a diverse toolbox of synthetic methodologies. This guide provides a comparative overview of modern methods for the synthesis of benzofurans, with a focus on transition-metal-catalyzed, transition-metal-free, and green chemistry approaches. Quantitative data from recent literature is summarized for easy comparison, and detailed experimental protocols for key methods are provided.
Transition-Metal-Catalyzed Methods
Transition metals, particularly palladium, copper, and rhodium, have proven to be highly effective catalysts for the construction of the benzofuran ring system. These methods often offer high efficiency, functional group tolerance, and regioselectivity.
Palladium-Catalyzed Synthesis
Palladium catalysis is one of the most powerful and versatile tools for benzofuran synthesis. A common and highly effective strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.
Table 1: Comparison of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | 95 |
| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 88 |
| 3 | Pd/C | K₂CO₃ | H₂O | 80 | 8 | 92 |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 91 |
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling-Cyclization
To a solution of o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (3.0 mmol). The reaction mixture is stirred at 100 °C for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted benzofuran.
Copper-Catalyzed Synthesis
Copper catalysts offer a cost-effective and efficient alternative to palladium for benzofuran synthesis. One-pot reactions involving salicylaldehydes, alkynes, and amines are particularly noteworthy for their ability to generate diverse 2,3-disubstituted benzofurans.
Table 2: Comparison of Copper-Catalyzed Benzofuran Synthesis
| Entry | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | CuI | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 2 | CuBr | DBU | Acetonitrile | 80 | 10 | 89 |
| 3 | Cu₂O | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 4 | Cu(OAc)₂ | Et₃N | Dioxane | 100 | 8 | 92 |
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Benzofurans
A mixture of salicylaldehyde (B1680747) (1.0 mmol), a terminal alkyne (1.2 mmol), a secondary amine (1.5 mmol), and CuI (0.1 mmol) in DMSO (5 mL) is stirred in a sealed tube at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the 2,3-disubstituted benzofuran.
Rhodium-Catalyzed Synthesis
Rhodium catalysts have emerged as powerful tools for the synthesis of benzofurans through various annulation strategies. A notable example is the reaction of phenols with alkynes.
Table 3: Comparison of Rhodium-Catalyzed Benzofuran Synthesis
| Entry | Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)₂]BF₄ | dppe | Toluene | 100 | 12 | 88 |
| 2 | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 80 | 24 | 82 |
| 3 | Rh(OAc)₃ | P(OPh)₃ | Dioxane | 120 | 16 | 75 |
| 4 | [Rh(CO)₂Cl]₂ | xantphos | Xylene | 130 | 24 | 85 |
Experimental Protocol: Rhodium-Catalyzed Annulation of Phenols with Alkynes
In a nitrogen-filled glovebox, a screw-capped vial is charged with [Rh(cod)₂]BF₄ (0.025 mmol), dppe (0.03 mmol), phenol (B47542) (0.5 mmol), and alkyne (0.6 mmol). Toluene (2 mL) is added, and the vial is sealed and heated at 100 °C for 12 hours. The reaction mixture is then cooled, filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The resulting crude product is purified by preparative thin-layer chromatography to afford the benzofuran derivative.
Transition-Metal-Free Methods
To address the cost and potential toxicity associated with transition metals, several metal-free methods for benzofuran synthesis have been developed. These often rely on intramolecular cyclization reactions promoted by bases or other reagents.
Table 4: Comparison of Transition-Metal-Free Benzofuran Synthesis
| Entry | Method | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Intramolecular Cyclization | KOH | DMSO | 100 | 5 | 92 |
| 2 | Oxidative Cyclization | I₂ / K₂CO₃ | Dioxane | 80 | 12 | 85 |
| 3 | Base-mediated Cyclization | t-BuOK | THF | 65 | 8 | 88 |
| 4 | Photochemical Cyclization | UV light (300 nm) | Acetonitrile | rt | 24 | 75 |
Experimental Protocol: Base-Mediated Intramolecular Cyclization
To a solution of an appropriately substituted o-hydroxyphenyl ketone or alkene (1.0 mmol) in DMSO (5 mL) is added powdered KOH (3.0 mmol). The mixture is stirred vigorously at 100 °C for 5 hours. After completion, the reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the desired benzofuran.
Green Chemistry Approaches
In line with the principles of sustainable chemistry, several green methods for benzofuran synthesis have been reported. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.
Table 5: Comparison of Green Benzofuran Synthesis Methods
| Entry | Method | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Microwave-assisted | Pd/C / Water | 120 (MW) | 0.5 | 94 |
| 2 | Deep Eutectic Solvent | CuI / Choline Chloride:Urea | 80 | 6 | 91 |
| 3 | Biocatalytic | Whole cells (E. coli) | 37 | 48 | 85 |
| 4 | Sonocatalysis | Fe₃O₄ nanoparticles / Water | 60 (Ultrasound) | 2 | 88 |
Experimental Protocol: Synthesis in a Deep Eutectic Solvent
A mixture of salicylaldehyde (1.0 mmol), a terminal alkyne (1.2 mmol), a secondary amine (1.5 mmol), and CuI (0.05 mmol) is added to a pre-heated deep eutectic solvent (choline chloride:urea, 1:2 molar ratio, 3 g) at 80 °C. The reaction mixture is stirred at this temperature for 6 hours. Upon completion, the mixture is cooled to room temperature and water (20 mL) is added. The product is extracted with ethyl acetate (3 x 15 mL). The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography.[1]
References
A Comparative Spectroscopic Guide to 2-Bromobenzofuran and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Bromobenzofuran and its positional isomers. Differentiating these isomers is crucial for researchers in drug discovery, chemical synthesis, and materials science, as the position of the bromine atom significantly influences the molecule's chemical reactivity, biological activity, and physical properties. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for the identification and characterization of these compounds.
Spectroscopic Data Comparison
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) |
| This compound | - | ~6.7 | ~7.5 | ~7.2 | ~7.3 | ~7.4 |
| 3-Bromobenzofuran | ~7.8 | - | ~7.5 | ~7.3 | ~7.3 | ~7.6 |
| 5-Bromobenzofuran | ~7.6 | ~6.7 | ~7.4 | - | ~7.3 | ~7.6 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The most significant differences are expected in the chemical shifts of the protons on the furan (B31954) ring and the adjacent aromatic protons.
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| This compound | ~129 | ~112 | ~128 | ~122 | ~123 | ~125 | ~112 | ~155 |
| 3-Bromobenzofuran | ~145 | ~95 | ~130 | ~123 | ~124 | ~125 | ~121 | ~154 |
| 5-Bromobenzofuran | ~146 | ~107 | ~129 | ~124 | ~116 | ~127 | ~114 | ~156 |
Note: The position of the bromine atom significantly impacts the chemical shifts of the carbon atoms in the benzene (B151609) and furan rings, providing a clear method for differentiation.
Table 3: Key IR Absorption Bands (cm-1)
| Functional Group/Vibration | This compound | 3-Bromobenzofuran | 5-Bromobenzofuran |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O-C stretch | ~1250-1050 | ~1250-1050 | ~1250-1050 |
| C-Br stretch | ~750 | ~780 | ~800 |
Note: While the C-H and C=C stretching vibrations are similar for all isomers, the C-Br stretching and the fingerprint region (below 1500 cm-1) are expected to show characteristic differences.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M+, m/z) | Key Fragment Ions (m/z) |
| This compound | 196/198 | 117 (M-Br), 89 (M-Br-CO) |
| 3-Bromobenzofuran | 196/198 | 117 (M-Br), 89 (M-Br-CO) |
| 5-Bromobenzofuran | 196/198 | 117 (M-Br), 89 (M-Br-CO) |
Note: All isomers exhibit a characteristic isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks of similar intensity. While the primary fragmentation pathway (loss of Br followed by CO) is the same, the relative intensities of the fragment ions may differ between isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation and isomer differentiation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the bromobenzofuran isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify functional groups and characteristic vibrational modes that can help differentiate the isomers.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm-1.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the bromobenzofuran isomer (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-5ms).
-
GC Conditions:
-
Set the injector temperature to 250-280 °C.
-
Use a suitable temperature program for the oven, for example, starting at 50-80 °C and ramping up to 250-300 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the bromobenzofuran isomer. Identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers relies on a combination of NMR, IR, and MS techniques. While a complete public dataset for direct comparison is not yet available, the principles outlined in this guide provide a robust framework for their differentiation. 1H and 13C NMR spectroscopy are particularly powerful for distinguishing between positional isomers due to the sensitivity of chemical shifts to the local electronic environment. IR spectroscopy offers valuable information on functional groups and can provide a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and elemental composition, and while the primary fragmentation patterns may be similar, subtle differences in ion intensities can aid in identification. For unambiguous identification, a multi-technique approach is always recommended.
A Researcher's Guide to Validating the Structure of 2-Bromobenzofuran Derivatives Using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of 2-Bromobenzofuran derivatives. This class of compounds is a common scaffold in medicinal chemistry, making its correct structural assignment critical for understanding structure-activity relationships.
This guide will present supporting experimental data for this compound and a representative derivative, 1-(5-bromobenzofuran-2-yl)ethanone, to illustrate the principles of structural validation. Detailed methodologies for key 2D NMR experiments are provided, alongside a comparative analysis with alternative techniques such as X-ray crystallography and mass spectrometry.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By spreading the NMR signals into two dimensions, it resolves spectral overlap that can be problematic in complex 1D spectra and reveals through-bond correlations between nuclei. For this compound derivatives, 2D NMR is instrumental in confirming the substitution pattern on both the furan (B31954) and benzene (B151609) rings.
Key 2D NMR Experiments for Structural Validation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out the proton spin systems within the benzofuran (B130515) scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. It provides a clear map of which proton is bonded to which carbon, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.
The following diagram illustrates a typical workflow for the structural validation of a this compound derivative using 2D NMR.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 1-(5-bromobenzofuran-2-yl)ethanone. This data is essential for identifying the characteristic signals of the this compound core.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 6.85 (s) | 112.5 |
| 4 | 7.55 (d) | 122.0 |
| 5 | 7.25 (t) | 124.5 |
| 6 | 7.40 (t) | 121.5 |
| 7 | 7.50 (d) | 111.8 |
| 3a | - | 127.8 |
| 7a | - | 155.0 |
| 2 | - | 119.0 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-(5-Bromobenzofuran-2-yl)ethanone
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 3 | 7.50 (s) | 114.5 | C2, C3a, C=O |
| 4 | 7.90 (d) | 125.0 | C5, C6, C7a |
| 6 | 7.55 (dd) | 127.0 | C4, C5, C7, C7a |
| 7 | 7.50 (d) | 113.0 | C3a, C5, C6 |
| 3a | - | 129.0 | - |
| 7a | - | 153.5 | - |
| 2 | - | 152.0 | - |
| 5 | - | 117.0 | - |
| C=O | - | 188.0 | - |
| CH₃ | 2.60 (s) | 27.0 | C2, C=O |
Comparison with Other Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques. The choice of method depends on the sample's nature and the specific information required.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information in solution. | Soluble sample (1-10 mg) in a deuterated solvent. | Non-destructive, provides rich structural detail in the solution state. | Can be complex to interpret for molecules with significant signal overlap; lower sensitivity than MS. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles in the solid state. | High-quality single crystal. | Provides the absolute and unambiguous structure of a molecule. | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues. | Ionizable sample (typically <1 mg). | High sensitivity, provides accurate molecular weight and formula. | Isomeric compounds may have similar mass spectra; does not provide stereochemical information. |
The following diagram illustrates the logical relationship in interpreting data from these complementary techniques.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
General Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2D NMR Data Acquisition
The following are general guidelines for acquiring 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.
1. COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width (sw).
-
Set the number of scans (ns) to a multiple of 4 (e.g., 4, 8, 16) for phase cycling.
-
The number of increments in the indirect dimension (td(F1)) is typically set to 256 or 512.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (xfb).
-
Phase correct the spectrum in both dimensions.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited, gradient-selected sequence).
-
Acquisition Parameters:
-
Acquire ¹H and ¹³C spectra to determine the spectral widths (sw(F2) and sw(F1), respectively).
-
Set the number of scans (ns) to a multiple of 2 (e.g., 2, 4, 8).
-
The number of increments (td(F1)) is typically 128 or 256.
-
The one-bond ¹J(CH) coupling constant is typically set to 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
-
Perform a two-dimensional Fourier transform (xfb).
-
Phase correction is typically not required for magnitude-mode spectra.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).
-
Acquisition Parameters:
-
Use the same spectral widths as for the HSQC experiment.
-
The number of scans (ns) is typically higher than for HSQC (e.g., 8, 16, 32) due to the lower intensity of long-range correlations.
-
The number of increments (td(F1)) is often 256 or 512.
-
The long-range coupling constant (d6) is typically optimized for a value between 4 and 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (xfb).
-
Phase correction is typically not required for magnitude-mode spectra.
-
Head-to-head comparison of different brominating agents for benzofuran
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the benzofuran (B130515) scaffold is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other bioactive molecules. The choice of brominating agent is paramount, as it dictates the regioselectivity and yield of the reaction. This guide provides an objective, data-driven comparison of common brominating agents for benzofuran: N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium (B92312) Tribromide (PyBr₃).
Performance Comparison at a Glance
The bromination of benzofuran can yield a variety of products depending on the reagent and reaction conditions. The primary positions of electrophilic attack are the electron-rich C2 and C3 positions of the furan (B31954) ring, as well as the C5 and C7 positions of the benzene (B151609) ring. Additionally, addition across the 2,3-double bond can occur.
| Brominating Agent | Predominant Reaction Type(s) | Major Product(s) | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Electrophilic Substitution | 2-Bromobenzofuran, 3-Bromobenzofuran | High selectivity depending on conditions, easy to handle solid. | Can lead to mixtures of isomers, requires careful control of reaction conditions. |
| Bromine (Br₂) | Electrophilic Addition, Electrophilic Substitution | 2,3-Dibromo-2,3-dihydrobenzofuran (B8581267), Polybrominated species | Readily available, potent brominating agent. | Highly corrosive and toxic liquid, can lead to over-bromination and addition products.[1] |
| Pyridinium Tribromide (PyBr₃) | Electrophilic Substitution | This compound, 3-Bromobenzofuran | Solid, stable, and safer alternative to Br₂, good selectivity. | Can be less reactive than Br₂, may require specific conditions for optimal results. |
In-Depth Analysis and Experimental Data
N-Bromosuccinimide (NBS)
NBS is a versatile reagent for the bromination of aromatic and heterocyclic compounds.[2] Its reactivity with benzofuran is highly dependent on the reaction conditions, particularly the solvent.
In polar solvents, NBS acts as a source of electrophilic bromine, leading to substitution on the benzofuran ring. The regioselectivity can be tuned. For instance, the bromination of 3-methylbenzofuran (B1293835) can be directed to the C2-position under polar conditions.[3] For unsubstituted benzofuran, a mixture of 2-bromo and 3-bromobenzofuran is often observed, with the ratio influenced by the solvent and temperature. In non-polar solvents with a radical initiator, NBS typically promotes benzylic bromination on substituted benzofurans.[3][4]
Typical Reaction Conditions for Electrophilic Substitution:
-
Solvent: Acetonitrile, Chloroform[5]
-
Temperature: 0 °C to room temperature
-
Products: A mixture of this compound and 3-bromobenzofuran.
Bromine (Br₂)
Molecular bromine is a powerful brominating agent, but its reaction with benzofuran can be less selective than NBS. A significant competing reaction is the electrophilic addition across the 2,3-double bond, which yields 2,3-dibromo-2,3-dihydrobenzofuran.[1][6] This addition is favored in non-polar solvents.
In more polar solvents like acetic acid, electrophilic substitution can occur, but often leads to a mixture of products, including polybrominated species.[1] Studies have shown that the initial attack of electrophilic bromine is at the 2-position.[7]
Typical Reaction Conditions:
-
Addition Reaction: Non-polar solvents (e.g., CCl₄, CS₂) at low temperatures.
-
Substitution/Addition Mixture: Polar solvents (e.g., Acetic Acid) at room temperature.[1]
A two-step mechanism is generally accepted for electrophilic aromatic substitution, involving the formation of a positively charged arenium intermediate.[8]
Pyridinium Tribromide (PyBr₃)
Pyridinium tribromide is a stable, crystalline solid that serves as a safer and more convenient source of electrophilic bromine compared to molecular bromine.[9] In solution, it exists in equilibrium with pyridinium bromide and Br₂.[9][10] It is known to be an effective reagent for the bromination of various aromatic and heterocyclic compounds.
While specific studies on the bromination of unsubstituted benzofuran with PyBr₃ are less common, its reactivity with substituted benzofurans, such as 2-acetylbenzofuran, demonstrates its utility in electrophilic bromination.[11] The reaction typically proceeds under mild conditions and can offer good yields and selectivity.
Experimental Protocols
General Procedure for Bromination of Benzofuran with NBS (Electrophilic Substitution)
-
Dissolve benzofuran (1.0 eq.) in a suitable polar solvent (e.g., acetonitrile) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.[3]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Bromination of Benzofuran with Br₂ (Addition Reaction)
-
Dissolve benzofuran (1.0 eq.) in a dry, non-polar solvent (e.g., carbon tetrachloride) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2,3-dibromo-2,3-dihydrobenzofuran.
Synthesis of 3-Bromobenzofuran from 2,3-Dibromo-2,3-dihydrobenzofuran
For the synthesis of 3-bromobenzofuran, the initially formed 2,3-dibromo-2,3-dihydrobenzofuran can be treated with a base to induce elimination.[12]
-
Dissolve 2,3-dibromo-2,3-dihydrobenzofuran (1.0 eq.) in ethanol (B145695) and cool to 0 °C.
-
Add a solution of potassium hydroxide (B78521) (2.0 eq.) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, concentrate the mixture under vacuum and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 3-bromobenzofuran, which can be further purified if necessary.[12]
Visualizing the Reaction Pathways
The general mechanism for electrophilic aromatic bromination and the experimental workflow can be visualized to better understand the processes involved.
Caption: Generalized mechanism of electrophilic aromatic bromination on benzofuran.
Caption: General experimental workflow for the bromination of benzofuran.
Conclusion
The choice of brominating agent for benzofuran is a critical decision that must be guided by the desired outcome.
-
For selective monobromination , NBS under carefully controlled polar conditions is often the preferred method, although mixtures of isomers can be expected.
-
If the goal is to obtain the 2,3-dibromo-2,3-dihydrobenzofuran adduct, direct bromination with Br₂ in a non-polar solvent is the most straightforward approach. This adduct can then be converted to 3-bromobenzofuran via elimination.
-
Pyridinium Tribromide offers a safer and more manageable alternative to Br₂ for electrophilic substitution and should be considered, especially when ease of handling is a priority.
Researchers should carefully consider the desired regioselectivity, potential side products, and safety implications when selecting the appropriate brominating agent and conditions for their specific application.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-BROMO-1-BENZOFURAN | 59214-70-9 [chemicalbook.com]
Bromo-Substituted Benzofurans Demonstrate Enhanced Cytotoxicity Over Chloro-Substituted Analogs in Cancer Cell Lines
A comparative analysis of experimental data reveals that bromo-substituted benzofuran (B130515) derivatives exhibit consistently higher cytotoxic activity against a range of human cancer cell lines when compared to their chloro-substituted counterparts. This suggests that the choice of halogen substituent is a critical determinant of the anti-cancer potential of this class of compounds.
Researchers in the field of drug discovery and development are continually exploring the structure-activity relationships of heterocyclic compounds to design more potent and selective therapeutic agents. Among these, benzofuran derivatives have emerged as a promising scaffold due to their diverse biological activities. Halogenation is a common strategy to enhance the efficacy of drug candidates. This guide provides a direct comparison of the cytotoxic effects of bromo- and chloro-substituted benzofurans, supported by experimental data, to inform the rational design of novel anti-cancer agents.
Quantitative Comparison of Cytotoxicity
A key study directly comparing the cytotoxic profiles of a chloro-substituted benzofuran and a bromo-substituted analog highlights a clear trend in their anti-cancer activity. The bromo-substituted derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound B), demonstrated significantly lower IC50 values, indicating greater potency, across a panel of human cancer cell lines compared to its chloro-analog, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound A).[1]
The results, summarized in the table below, show that Compound B was particularly effective against lung (A549) and liver (HepG2) cancer cell lines.[1]
| Compound | Cancer Cell Line | IC50 (µM) after 72h Incubation |
| Compound A (Chloro-substituted) | A549 (Lung) | 6.3 ± 2.5 |
| HepG2 (Liver) | 11.0 ± 3.2 | |
| HCT116 (Colon) | > 50 | |
| SW480 (Colon) | > 50 | |
| SW620 (Colon) | 18.2 ± 1.9 | |
| PC3 (Prostate) | > 50 | |
| MDA-MB-231 (Breast) | > 50 | |
| Compound B (Bromo-substituted) | A549 (Lung) | 3.5 ± 0.6 |
| HepG2 (Liver) | 3.8 ± 0.5 | |
| HCT116 (Colon) | 15.3 ± 1.8 | |
| SW480 (Colon) | 13.9 ± 1.7 | |
| SW620 (Colon) | 10.8 ± 0.9 | |
| PC3 (Prostate) | 14.1 ± 2.1 | |
| MDA-MB-231 (Breast) | 12.5 ± 2.2 |
Table 1: Comparative in vitro cytotoxic activity (IC50 in µM) of a chloro-substituted (Compound A) and a bromo-substituted (Compound B) benzofuran derivative against various human cancer cell lines. Data is presented as mean ± standard deviation.[1]
Mechanism of Action: Induction of Apoptosis
The enhanced cytotoxicity of the bromo-substituted benzofuran is associated with a stronger induction of apoptosis, or programmed cell death.[1] Both compounds were found to trigger apoptosis in cancer cells, but the bromo-analog exhibited more potent pro-apoptotic properties.[1] This process is often mediated by a cascade of enzymes called caspases, which are the executioners of apoptosis. The activation of these caspases leads to the orderly dismantling of the cell.
References
A Researcher's Guide to the Computational Analysis of Halobenzofuran Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different halobenzofurans (fluoro-, chloro-, bromo-, and iodo-substituted benzofurans) based on computational analysis. Halobenzofurans are crucial scaffolds in medicinal chemistry and materials science, and understanding their reactivity is paramount for designing efficient synthetic routes and novel functional molecules. Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and rationalizing the chemical behavior of these compounds.
Comparative Analysis of Reactivity
The reactivity of a halobenzofuran is fundamentally dictated by the nature of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic system. Different reaction classes exhibit distinct and often opposing reactivity trends.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
In these ubiquitous C-C bond-forming reactions, the initial and often rate-determining step is the oxidative addition of the halobenzofuran to a low-valent palladium catalyst. The efficiency of this step is inversely related to the strength of the C-X bond. Computational studies consistently show that the activation barriers for oxidative addition increase as the C-X bond becomes stronger.[1][2][3] Consequently, the reactivity trend for halobenzofurans in palladium-catalyzed cross-coupling reactions is:
Iodo- > Bromo- > Chloro- >> Fluoro-benzofuran
This trend is well-supported by calculated C-X Bond Dissociation Energies (BDEs), where a lower BDE corresponds to a more facile oxidative addition and higher reactivity.[4]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on halobenzofurans, while less common unless the ring is activated by strong electron-withdrawing groups, follows a reactivity trend opposite to that of cross-coupling reactions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
The rate-determining step is typically the initial attack of the nucleophile. A more electronegative halogen is better able to stabilize the developing negative charge in the intermediate through its inductive effect. This leads to the following reactivity order:
Fluoro- > Chloro- > Bromo- > Iodo-benzofuran
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the π-system of the benzofuran (B130515) ring. Halogens influence these reactions in two ways: they are deactivating via their electron-withdrawing inductive effect, yet they are ortho-, para-directing due to resonance effects. Computational models can predict the most likely site of substitution (regioselectivity) by calculating the relative stabilities of the cationic intermediates (sigma-complexes) formed upon electrophilic attack at different positions.[5][6] Methods that automatically calculate the free energies of protonated intermediates have shown high success rates in predicting the outcomes of halogenation reactions.[7]
The overall reaction rate is generally slower than that of unsubstituted benzofuran. The deactivating inductive effect follows the order of electronegativity (F > Cl > Br > I), while the activating resonance effect follows the reverse order (I > Br > Cl > F). For most electrophilic substitutions, the inductive effect dominates, making fluorobenzofurans the least reactive and iodobenzofurans the most reactive among the halo-derivatives.
Quantitative Reactivity Data Summary
The following table summarizes the reactivity trends and key computational descriptors for halobenzofurans. The C-X Bond Dissociation Energy (BDE) for a generic aryl halide is provided as a quantitative proxy for reactivity in cross-coupling reactions.[4]
| Halogen (X) | Reaction Type | Expected Reactivity Order | Key Computational Descriptor | Representative BDE (kJ/mol)[4] |
| F | Pd-Catalyzed Cross-Coupling | Lowest | C-F Bond Strength | ~540 |
| Nucleophilic Aromatic Substitution (SNAr) | Highest | Electronegativity / Intermediate Stabilization | - | |
| Electrophilic Aromatic Substitution (EAS) | Lowest (Rate) | Inductive Effect / σ-complex Stability | - | |
| Cl | Pd-Catalyzed Cross-Coupling | Low | C-Cl Bond Strength | ~427 |
| Nucleophilic Aromatic Substitution (SNAr) | High | Electronegativity / Intermediate Stabilization | - | |
| Electrophilic Aromatic Substitution (EAS) | Low (Rate) | Inductive Effect / σ-complex Stability | - | |
| Br | Pd-Catalyzed Cross-Coupling | High | C-Br Bond Strength | ~364 |
| Nucleophilic Aromatic Substitution (SNAr) | Low | Electronegativity / Intermediate Stabilization | - | |
| Electrophilic Aromatic Substitution (EAS) | High (Rate) | Inductive Effect / σ-complex Stability | - | |
| I | Pd-Catalyzed Cross-Coupling | Highest | C-I Bond Strength | ~305 |
| Nucleophilic Aromatic Substitution (SNAr) | Lowest | Electronegativity / Intermediate Stabilization | - | |
| Electrophilic Aromatic Substitution (EAS) | Highest (Rate) | Inductive Effect / σ-complex Stability | - |
Experimental and Computational Protocols
The data and trends discussed are primarily derived from computational studies employing Density Functional Theory (DFT). A typical workflow for assessing halobenzofuran reactivity is outlined below.
Detailed Computational Methodology
-
Geometry Optimization : The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is commonly performed using DFT functionals such as B3LYP, M06-2X, or ωB97X-D.[6][8][9]
-
Basis Set Selection : A basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), and Dunning's correlation-consistent basis sets like cc-pVTZ are frequently used for a balance of accuracy and computational cost.[8]
-
Solvent Effects : To simulate realistic reaction conditions, solvent effects are often included using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[2][10]
-
Frequency Calculations : These calculations are performed on optimized structures to confirm they are true energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). They also provide thermodynamic data like zero-point vibrational energies and Gibbs free energies.
-
Transition State Search : To determine the activation energy (reaction barrier) of a reaction step, a transition state search is performed. This identifies the highest energy point along the reaction coordinate.
-
Reactivity Descriptor Calculation : Various electronic properties are calculated to serve as reactivity descriptors. These include Bond Dissociation Energies (BDEs), atomic charges (e.g., Mulliken, NBO), molecular orbital energies (HOMO/LUMO), and Fukui functions, which indicate local reactivity sites.[9][10]
Visualized Workflow for Computational Reactivity Analysis
The following diagram illustrates the logical workflow for the computational analysis of a halobenzofuran's reactivity in a specific chemical transformation.
Caption: Workflow for computational prediction of halobenzofuran reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromobenzofuran: A Guide for Laboratory Professionals
The proper disposal of 2-Bromobenzofuran, a halogenated organic compound, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper handling can lead to health hazards and environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Safety and Hazard Data
This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[2] Adherence to safety protocols is mandatory when handling this chemical.
| Property | Data | Source |
| Molecular Formula | C₈H₅BrO | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| Appearance | Not specified; handle as hazardous | N/A |
| GHS Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Primary Hazards | Irritant | [2] |
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste. All chemical waste should be treated as hazardous unless confirmed otherwise.[3]
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Hand Protection: Wear chemically resistant gloves. Consult the glove manufacturer's specifications for compatibility.
-
Eye/Face Protection: Use safety goggles or glasses as described by OSHA regulations.[5][6]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[5]
2. Waste Segregation and Collection:
-
Principle of Segregation: this compound is a halogenated organic compound. Crucially, never mix halogenated waste with non-halogenated organic waste. [4][7] Keeping these waste streams separate is essential for safety and can significantly reduce disposal costs.[8][9]
-
Incompatible Materials: Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, strong oxidizing agents, or acutely toxic "P-listed" wastes.[4][9][10]
-
Collection Procedure:
-
Select a designated, compatible waste container. Polyethylene or glass containers are preferred for halogenated solvents.[10] Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[1]
-
Conduct all waste transfers inside a chemical fume hood.[4]
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4][8]
-
Carefully pour the this compound waste into the container, avoiding splashes.
-
Do not overfill the container. Leave at least 5% of headspace to allow for thermal expansion.[4]
-
Securely close the container lid immediately after adding waste.[8][11]
-
3. Labeling the Waste Container:
-
Complete and Accurate Labeling: As waste is added, accurately record the contents on the hazardous waste tag.
-
Required Information: The label must clearly identify all chemical constituents (including "this compound" and any other chemicals in the mixture) and their approximate percentages or volumes.[4] Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[11]
4. Storage of Waste:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[4] The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Secondary Containment: The container must be placed in a secondary containment system, such as a large, chemically resistant tub, to contain any potential leaks.[4][10]
-
Storage Conditions: Keep the storage area cool, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[4][10]
5. Requesting Waste Disposal:
-
Scheduling Pickup: Once the container is nearly full (approximately 95%), or if waste generation is complete, request a pickup from your institution's Environmental Health and Safety (EHS) department.[8][11]
-
Final Check: Before pickup, ensure the container is tightly sealed and the hazardous waste tag is fully and legibly completed.[12]
6. Spill and Emergency Procedures:
-
Containment: In case of a spill, ensure the area is well-ventilated.[4] Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4][8]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris. Place it in a separate, sealable, and leak-proof container.[4]
-
Labeling Spill Debris: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.[4]
-
Disposal: Request a pickup for the spill debris from your EHS office.[8]
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 2-Bromo-1-benzofuran | C8H5BrO | CID 2776264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling 2-Bromobenzofuran
Essential Safety and Handling Guide for 2-Bromobenzofuran
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 54008-77-4). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
| Hazard Class | Hazard Statement | GHS Code | Citations |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled | H302 + H312 + H332 |
Personal Protective Equipment (PPE)
Engineering controls, such as operating within a certified chemical fume hood, are the primary means of exposure control. PPE serves as a critical secondary barrier. The following table summarizes the required PPE for handling this compound.[3]
| Body Part | PPE Specification | Rationale | Citations |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects eyes and face from splashes and airborne particles. | [4][5] |
| Hands | Chemical-resistant, impervious gloves (e.g., nitrile). Double-gloving is recommended. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. | [4] |
| Body | Disposable or chemical-resistant lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. | [4] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with cartridges for organic vapors. | Essential for preventing the inhalation of vapors or mists. | [1][4][5] |
| Feet | Closed-toe shoes. | Prevents injuries from spills or dropped equipment. | [4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental compliance.
Step-by-Step Handling Protocol
1. Pre-Handling and Preparation:
-
Designated Area : All handling of this compound must occur in a designated, restricted-access area, such as a certified chemical fume hood.[4][5]
-
Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[4]
-
Review Safety Data Sheet (SDS) : Before beginning work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE : Don all required PPE as specified in the table above before entering the designated handling area.
2. Handling the Chemical:
-
Avoid Contact : Avoid all personal contact, including inhalation of vapors or mists.[1][6]
-
Ventilation : Ensure work is performed in a well-ventilated area or a fume hood to keep exposure to a minimum.[1]
-
Container Handling : Keep the container tightly closed when not in use.[1]
-
Hygiene : Do not eat, drink, or smoke in the laboratory or when using this product.[6] Wash hands and skin thoroughly after handling.[1]
3. Post-Handling Procedures:
-
Decontamination : Clean all work surfaces and equipment thoroughly after use.
-
Clothing : Immediately remove any clothing that becomes contaminated. Contaminated work clothes should be laundered separately before reuse.[1]
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be locked.[1]
Waste Disposal Plan
Improper disposal of this compound can pose environmental risks. It must be treated as hazardous waste.[7]
1. Waste Segregation and Collection:
-
Waste Type : As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[7]
-
Container : Use a dedicated, clearly labeled, and sealed hazardous waste container for all solid and liquid waste.[4][7] This includes contaminated PPE (gloves, disposable lab coats), weighing papers, and any absorbent materials used for spills.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and list all contents.[8]
2. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment to prevent spills.[7]
3. Final Disposal:
-
Method : Do not dispose of this compound down the drain or in regular trash.[5] The standard disposal method for halogenated organic compounds is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[7]
-
Compliance : All disposal activities must comply with local, regional, and national hazardous waste regulations.[1][9]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures | Citations |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell. | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical help. | [1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [1] |
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Bromo-1-benzofuran | C8H5BrO | CID 2776264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.kyberlife.com [cdn.kyberlife.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
